molecular formula C8H16O2 B012051 trans-1,2-Cyclooctanediol CAS No. 108268-29-7

trans-1,2-Cyclooctanediol

Cat. No.: B012051
CAS No.: 108268-29-7
M. Wt: 144.21 g/mol
InChI Key: HUSOFJYAGDTKSK-HTQZYQBOSA-N
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Description

Trans-1,2-Cyclooctanediol, also known as Trans-1,2-Cyclooctanediol, is a useful research compound. Its molecular formula is C8H16O2 and its molecular weight is 144.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-1,2-Cyclooctanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-1,2-Cyclooctanediol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-cyclooctane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c9-7-5-3-1-2-4-6-8(7)10/h7-10H,1-6H2/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSOFJYAGDTKSK-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(C(CC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC[C@H]([C@@H](CC1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501309870
Record name (1R,2R)-1,2-Cyclooctanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108268-29-7, 42565-22-0
Record name (1R,2R)-1,2-Cyclooctanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108268-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name trans-1,2-Cyclooctanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42565-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,2R)-1,2-Cyclooctanediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501309870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

difference between cis- and trans-1,2-cyclooctanediol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the structural, synthetic, and functional distinctions between cis- and trans-1,2-cyclooctanediol. It is written for researchers requiring actionable protocols and mechanistic insight.

Structural Dynamics, Synthetic Protocols, and Analytical Differentiation

Executive Summary

The distinction between cis- and trans-1,2-cyclooctanediol extends beyond simple diastereomerism; it represents a fundamental divergence in medium-ring conformational analysis.

  • The cis-isomer (typically meso) is characterized by accessible syn-clinal geometry, facilitating intramolecular hydrogen bonding and cyclic acetal formation.

  • The trans-isomer (chiral, resolvable enantiomers) exhibits significant torsional strain. Unlike cyclohexane analogs, the trans-1,2-relationship in cyclooctane does not guarantee a rigid anti-periplanar conformation due to the flexibility of the boat-chair (BC) and crown conformers.

This guide provides validated workflows for synthesizing both isomers from a common precursor and determining their stereochemistry through chemical probing.

Structural & Conformational Dynamics

The Medium-Ring Effect

Cyclooctane possesses unique conformational mobility (I-strain). Unlike the rigid chair of cyclohexane, cyclooctane interconverts between the boat-chair (BC) and crown conformations.

  • cis-1,2-Cyclooctanediol: In the lowest energy conformation, the hydroxyl groups adopt a syn-clinal (gauche) relationship. This proximity allows for a strong intramolecular hydrogen bond (

    
    ), stabilizing the molecule and lowering the oxidation potential of the O-H bonds.
    
  • trans-1,2-Cyclooctanediol: The trans isomer cannot easily adopt a perfect anti-periplanar (

    
    ) geometry without incurring severe transannular strain. Consequently, the dihedral angle often deviates significantly from ideal staggered projections, leading to higher ground-state energy compared to the cis isomer.
    
Visualization of Stereochemical Logic

StereochemLogic Start cis-Cyclooctene (Common Precursor) SynPath Syn-Dihydroxylation (OsO4) Start->SynPath Concerted [3+2] AntiPath Epoxidation + Hydrolysis (mCPBA / H3O+) Start->AntiPath Stepwise Anti-Addn CisDiol cis-1,2-Cyclooctanediol (Meso / Syn-Clinal) Allows Intramolecular H-Bond SynPath->CisDiol TransDiol trans-1,2-Cyclooctanediol (Racemic / Strained) No Intramolecular H-Bond AntiPath->TransDiol Acetonide Cyclic Acetonide (Stable 5-membered ring) CisDiol->Acetonide Acetone/H+ (Diagnostic Test) NoReaction No Reaction / Polymer (Steric Prohibition) TransDiol->NoReaction Acetone/H+ (Fails)

Figure 1: Divergent synthesis and chemical reactivity probe. The acetonide test is the definitive "Go/No-Go" confirmation of stereochemistry.

Synthetic Protocols

Synthesis of cis-1,2-Cyclooctanediol (Upjohn Method)

Mechanism: Concerted syn-addition via a cyclic osmate ester. Target Yield: >85% | MP: 78–80 °C

Reagents:

  • cis-Cyclooctene (1.0 eq)

  • Osmium Tetroxide (OsO

    
    ) (0.01 eq, 2.5 wt% in t-BuOH)
    
  • N-Methylmorpholine N-oxide (NMO) (1.2 eq)

  • Solvent: Acetone/Water (10:1 v/v)

Protocol:

  • Preparation: In a round-bottom flask, dissolve cis-cyclooctene (10 mmol) in Acetone/Water (50 mL).

  • Oxidant Addition: Add NMO (12 mmol) in one portion.

  • Catalysis: Caution: OsO

    
     is volatile and highly toxic. In a fume hood, add the OsO
    
    
    
    solution dropwise. The solution will turn dark brown/black.
  • Reaction: Stir at room temperature for 12 hours. Monitor via TLC (SiO

    
    , 50% EtOAc/Hexane; stain with KMnO
    
    
    
    ).
  • Quench: Add solid sodium metabisulfite (Na

    
    S
    
    
    
    O
    
    
    , 1.5 g) and stir for 30 minutes to reduce residual Os(VIII) to insoluble Os(IV) (black precipitate).
  • Workup: Filter through a pad of Celite. Concentrate the filtrate in vacuo.

  • Purification: Recrystallize from hot hexane or purify via flash chromatography (EtOAc/Hexane).

Synthesis of trans-1,2-Cyclooctanediol

Mechanism: Epoxidation followed by acid-catalyzed anti-opening (S


2-like).
Target Yield:  >75% | State:  Viscous oil or low-melting solid (racemic).

Reagents:

  • cis-Cyclooctene (1.0 eq)

  • m-Chloroperbenzoic acid (mCPBA) (1.1 eq)

  • Sulfuric acid (H

    
    SO
    
    
    
    ) (10% aq)
  • Solvent: Dichloromethane (DCM)

Protocol:

  • Epoxidation: Dissolve cis-cyclooctene (10 mmol) in DCM (40 mL) at 0 °C. Slowly add mCPBA (11 mmol). Stir at 0 °C

    
     RT for 4 hours.
    
  • Epoxide Isolation: Wash with saturated NaHCO

    
     (x3) to remove m-chlorobenzoic acid. Dry (MgSO
    
    
    
    ) and concentrate to obtain cis-cyclooctene oxide.
  • Hydrolysis: Suspend the crude epoxide in water (20 mL) containing 1 mL of 10% H

    
    SO
    
    
    
    . Heat to 60 °C for 3 hours.
  • Workup: Cool to RT. Extract with EtOAc (3 x 30 mL). Wash combined organics with brine.

  • Purification: The trans-diol is more polar than the epoxide. Purify via column chromatography (100% EtOAc).

Analytical Differentiation

The following table summarizes the critical data points for distinguishing the isomers.

Featurecis-1,2-Cyclooctanedioltrans-1,2-Cyclooctanediol
Symmetry Meso (achiral plane in avg conformation)Chiral (

symmetry), Racemic
Melting Point 78–80 °C (Sharp)Variable (often oil or broad range)
Acetonide Formation Rapid (forms 2,2-dimethyl-hexahydro-cycloocta[d][1,3]dioxole)No Reaction (Geometry prohibits ring closure)
IR Spectroscopy Broad -OH stretch at lower freq (Intramolecular H-bond)Sharp -OH stretch (Free -OH)

H NMR (

)
smaller coupling (syn-clinal, ~2-5 Hz)larger coupling (anti-clinal, ~8-10 Hz)*

*Note: J-values in cyclooctane are variable due to conformational flux; the Acetonide test is more reliable than NMR coupling alone.

The Acetonide Stress Test

This is the most robust method to validate your product.

  • Dissolve 10 mg of the diol in 0.5 mL Acetone.

  • Add a catalytic crystal of p-TsOH.

  • Monitor via TLC after 15 minutes.

    • Result A: New, less polar spot appears (

      
      ). Conclusion: cis-isomer. 
      

Applications in Drug Discovery

  • Ligand Design: The cis-diol backbone is frequently used to synthesize phospholane ligands for asymmetric hydrogenation. The cis-geometry is required to chelate metals effectively.

  • Supramolecular Scaffolds: trans-1,2-cyclooctanediol derivatives are used to probe "inside-outside" stereochemistry in macrocyclic hosts due to their inherent chirality and ring strain.

References

  • Conformational Analysis of Medium Rings: Allinger, N. L., & Pamphilis, N. A. (1971). Conformational Analysis. LXXVIII. The Medium Ring Effect.[1] Journal of Organic Chemistry. [Link]

  • Synthesis via Upjohn Dihydroxylation: VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976). An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant. Tetrahedron Letters. [Link]

  • Epoxide Hydrolysis Kinetics: Whalen, D. L. (1973). Hydrolysis of Cyclooctene Oxide.[1] A Comparative Study. Journal of the American Chemical Society. [Link]

  • Acetonide Formation as Stereochemical Probe: Brimacombe, J. S., et al. (1960). The Use of Acetone in the Examination of 1,2-Diols. Journal of the Chemical Society. [Link]

Sources

Chemical and Physical Identity: The Foundation of Safe Handling

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Data Sheet of trans-1,2-Cyclooctanediol

For researchers and scientists in the field of drug development and organic synthesis, a thorough understanding of a compound's safety profile is not merely a regulatory formality but a cornerstone of responsible and effective research. This guide provides a detailed examination of the safety data for trans-1,2-cyclooctanediol, moving beyond a simple recitation of Safety Data Sheet (SDS) sections to offer insights into the causality behind safety protocols and the chemical reasoning for handling procedures.

trans-1,2-Cyclooctanediol is a diol with the molecular formula C8H16O2.[1][2] Its key physical and chemical properties are fundamental to understanding its behavior in a laboratory setting and dictate the necessary safety precautions. The trans-configuration of the hydroxyl groups influences its crystalline structure and reactivity compared to its cis-isomer.[3]

Table 1: Physicochemical Properties of trans-1,2-Cyclooctanediol

PropertyValueSource
Molecular Formula C8H16O2[1][2]
Molecular Weight 144.21 g/mol [1][2][4]
Appearance Off-white to white crystalline powder[5][6]
Melting Point 100 - 104 °C[7]
Boiling Point 231-233 °C
Solubility Soluble in water, chloroform, and methanol.[3][6]
InChI Key HUSOFJYAGDTKSK-HTQZYQBOSA-N[1]
CAS Number 42565-22-0[1][2][4]

Expert Insight: The compound's form as a crystalline powder necessitates careful handling to avoid generating dust, which could be inhaled.[5][8] Its relatively high melting point indicates it is stable at room temperature. Solubility in water and common organic solvents is a critical consideration for reaction quenching, extraction procedures, and decontamination.[3][6]

Hazard Identification and Toxicological Profile

While many safety data sheets for the closely related 1,2-cyclohexanediol indicate it is not classified as hazardous under OSHA or GHS standards, a conservative approach is warranted due to the lack of comprehensive toxicological data for trans-1,2-cyclooctanediol specifically.[5][7][9][10][11] The primary potential hazards are associated with irritation.

  • Eye Irritation: Direct contact of the powder or solutions with eyes may cause irritation.[12][13]

  • Skin Irritation: Prolonged or repeated exposure may lead to skin irritation.[5][12][13]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[12][13]

  • Ingestion: While acute toxicity is expected to be low, ingestion may cause irritation of the digestive tract.[5][12]

Causality: The presence of two hydroxyl (-OH) groups makes the molecule polar and capable of hydrogen bonding.[3] This functionality can lead to interactions with biological membranes and proteins, which is the likely mechanism behind its irritant properties. Although not fully investigated, it is prudent to treat it as a potential irritant.[12][13]

Proactive Safety Measures: Handling, Storage, and Exposure Control

A proactive approach to safety minimizes risk. The following protocols are designed to be self-validating systems for researchers.

Standard Laboratory Handling Protocol
  • Preparation: Before handling, ensure the work area is clean and uncluttered. Locate the nearest eyewash station and safety shower.[12]

  • Ventilation: Always handle trans-1,2-cyclooctanediol in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[8][12][14]

  • Personal Protective Equipment (PPE): Don the appropriate PPE as detailed in Table 2.

  • Dispensing: When weighing or transferring the solid, use a spatula and avoid generating dust. If dust is unavoidable, a respirator is recommended.[5]

  • Post-Handling: After use, ensure the container is tightly sealed.[5][9][12] Thoroughly wash hands and any exposed skin with soap and water.[8][12] Contaminated clothing should be removed and laundered before reuse.[8][12]

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][9][12] Storage at room temperature is generally acceptable.[5]

  • Incompatible Materials: Keep away from strong oxidizing agents.[5][7][9]

    • Scientific Rationale: The hydroxyl groups on the diol can be oxidized. Contact with strong oxidizers could lead to a vigorous, potentially exothermic reaction, creating a fire or explosion hazard.

Exposure Controls and Personal Protection

Engineering controls and PPE create a barrier between the researcher and the chemical.

Table 2: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Eye/Face Safety glasses with side-shields or goggles.[5][9]Protects against splashes and airborne dust particles.
Hand Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and potential irritation.[14]
Body Laboratory coat or long-sleeved clothing.[5]Protects skin from accidental spills.
Respiratory Use in a fume hood. If dust is generated, a NIOSH-approved respirator for particulates is recommended.[5][12][14]Prevents inhalation of irritating dust.

Reactive Safety Protocols: Emergency Procedures

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures

The following diagram outlines the decision-making process for first-aid response.

FirstAid cluster_routes Exposure Route cluster_actions Immediate Action Exposure Exposure Event Eye Eye Contact Exposure->Eye Skin Skin Contact Exposure->Skin Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion FlushEyes Flush with water for 15 mins. Remove contact lenses if possible. Eye->FlushEyes WashSkin Wash with soap and water. Remove contaminated clothing. Skin->WashSkin FreshAir Move to fresh air. If not breathing, give artificial respiration. Inhalation->FreshAir RinseMouth Do NOT induce vomiting. Rinse mouth, drink water if conscious. Ingestion->RinseMouth Medical Seek Medical Attention FlushEyes->Medical If irritation persists WashSkin->Medical If irritation develops FreshAir->Medical RinseMouth->Medical

First-Aid Decision Flowchart
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[5][7][10][11]

  • Specific Hazards: The compound is combustible but not highly flammable. Thermal decomposition can produce hazardous gases, primarily carbon monoxide and carbon dioxide.[7][9][10][11]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[9][10][11][14]

Accidental Release Measures

A systematic approach is required to safely manage a spill.

SpillResponse Spill Spill Detected Evacuate Evacuate unnecessary personnel. Ensure adequate ventilation. Spill->Evacuate PPE Wear appropriate PPE (Gloves, Goggles, Respirator). Evacuate->PPE Contain Prevent further leakage or spillage. Avoid dispersal of dust. PPE->Contain Cleanup Sweep or scoop up solid material. Place in a suitable, labeled container for disposal. Contain->Cleanup Decontaminate Clean the spill area thoroughly. Cleanup->Decontaminate Disposal Dispose of waste according to local, state, and federal regulations. Decontaminate->Disposal

Accidental Spill Cleanup Workflow

Stability and Reactivity Profile

  • Chemical Stability: The compound is stable under recommended storage and handling conditions.[5]

  • Conditions to Avoid: Avoid dust formation, excess heat, and contact with incompatible materials.[5][12]

  • Hazardous Decomposition Products: Combustion will produce carbon oxides (CO, CO2).[5][7][9]

  • Hazardous Polymerization: Hazardous polymerization is not expected to occur.[7][9]

Conclusion

While trans-1,2-cyclooctanediol is not classified as a highly hazardous substance, a diligent and informed approach to safety is paramount. Its primary risks—irritation from dust inhalation and skin or eye contact—are effectively mitigated through standard laboratory best practices, including the use of proper ventilation and personal protective equipment. Understanding the chemical rationale behind these precautions, particularly its incompatibility with strong oxidizing agents, empowers researchers to work safely and confidently. This guide serves as a technical resource to complement, not replace, the official Safety Data Sheet provided by the manufacturer.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10197757, trans-1,2-Cyclooctanediol. Retrieved from [Link]

  • Cheméo (2024). Chemical Properties of 1,2-Cyclooctanediol, trans- (CAS 42565-22-0). Retrieved from [Link]

  • Martin Senour (2013). Material Safety Data Sheet.
  • Fisher Scientific (2011). Safety Data Sheet: trans-1,2-Cyclohexanediol.
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 225711, trans-1,2-Cyclopentanediol. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 545297, 1,2-Cyclooctanediol. Retrieved from [Link]

  • Cyalume Technology, Inc. (2006). Material Safety Data Sheet: "ACTIVATED" Chemiluminescent Product.
  • Chemos GmbH&Co.KG (2020). Safety Data Sheet: Octane-1,2-diol.
  • Haz-Map (2024). trans-1,2-Cyclohexanediol - Hazardous Agents. Retrieved from [Link]

  • Haz-Map (2024). trans-Cyclopentane-1,2-diol - Hazardous Agents. Retrieved from [Link]

  • Cole-Parmer (2005). Material Safety Data Sheet - 1,2-Cyclohexanediol (Mixture of Cis and Trans), 98%. Retrieved from [Link]

  • ChemicalBook (2024). cis-1,2-Cyclohexanediol(1792-81-0).
  • Santa Cruz Biotechnology (2024). 1,2-Hexanediol Safety Data Sheet.

Sources

Conformational Analysis of trans-1,2-Cyclooctanediol: A Structural & Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the conformational analysis of trans-1,2-cyclooctanediol, designed for researchers in structural chemistry and drug development.

Executive Summary

Context: Unlike the rigid chair conformation of cyclohexane, cyclooctane derivatives exist in a complex energy landscape dominated by the Boat-Chair (BC) and Twist-Boat-Chair (TBC) conformers.[1][2] The Core Problem: For trans-1,2-cyclooctanediol, the central question is whether the trans-stereochemistry forces the hydroxyl groups into an anti-periplanar relationship (precluding intramolecular interactions) or permits a syn-clinal (gauche) arrangement.[1][2] Key Insight: Chemical probe studies (e.g., reaction with oxalyl chloride) and spectroscopic data reveal that trans-1,2-cyclooctanediol possesses significant conformational flexibility.[2] It can access gauche dihedral geometries, allowing for intramolecular hydrogen bonding and the formation of cyclic carbonates—a behavior distinct from its cis-counterpart which favors oxalate formation.[2]

Theoretical Framework: The Cyclooctane Landscape

The Energy Surface

The unsubstituted cyclooctane ring prefers the Boat-Chair (BC) conformation (


 symmetry) as its global minimum.[2] However, 1,2-disubstitution perturbs this equilibrium.[2]
  • Boat-Chair (BC): The most stable framework.[1][2] Substituents occupy positions analogous to axial and equatorial, but with greater variation in torsional angles.[2]

  • Twist-Boat-Chair (TBC): A slightly higher energy conformer that becomes accessible or preferred to relieve transannular strain (Prelog strain) caused by substituents.[2]

Stereochemical Implications

In trans-1,2-cyclooctanediol, the hydroxyl groups are on opposite faces of the ring.[1][2]

  • Scenario A (Anti-Periplanar): Dihedral angle

    
    .[2] No intramolecular Hydrogen Bond (IMHB).[2]
    
  • Scenario B (Syn-Clinal/Gauche): Dihedral angle

    
    .[2][3] Strong IMHB potential.[2][4]
    

Critical Finding: Unlike trans-1,2-cyclohexanediol (which is rigid), the trans-cyclooctane ring flexibility allows the diol to adopt a Twist-Boat-Chair conformation where the O-C-C-O dihedral angle is sufficiently small (~60°) to permit intramolecular hydrogen bonding and specific cyclic reactions.[2]

Chemical Probe Analysis (Self-Validating Protocol)

A robust method to determine the accessible conformation of a 1,2-diol is to probe its reactivity with bidentate electrophiles like oxalyl chloride.[2] This serves as a "chemical ruler" for the distance between the oxygen atoms.

The Diagnostic Reaction
  • Reagent: Oxalyl Chloride (

    
    ) + Triethylamine (
    
    
    
    ).[1][2]
  • Observation:

    • Cis-isomer: Predominantly forms the Cyclic Oxalate (requires a wider bite angle/specific geometry).[1][2]

    • Trans-isomer: Predominantly forms the Cyclic Carbonate (via decarbonylation of an intermediate).[1][2]

Mechanism as Proof: The formation of the cyclic carbonate from the trans-isomer confirms that the hydroxyl groups can approach each other closely (gauche relationship). If they were strictly anti (diaxial-like), this cyclization would be sterically prohibited.[2]

Visualization of the Probe Logic

ConformationProbe Start Target Molecule: trans-1,2-Cyclooctanediol Reagent Probe Reagent: Oxalyl Chloride / Et3N Start->Reagent Intermediate Intermediate: Tetrahedral Adduct Reagent->Intermediate PathA Path A: Carbonate Formation (Requires Gauche Proximity) Intermediate->PathA Major Pathway (83%) PathB Path B: Oxalate Formation (Requires Distant/Rigid Geometry) Intermediate->PathB Minor/No Pathway Conclusion Conclusion: Accessible Gauche Conformation (Twist-Boat-Chair) PathA->Conclusion

Figure 1: Chemical probe workflow demonstrating how reactivity with oxalyl chloride confirms the accessible gauche conformation of trans-1,2-cyclooctanediol.

Spectroscopic Characterization Protocol

To validate the conformational model, use the following combined NMR/IR workflow.

Infrared Spectroscopy (IR)

Objective: Detect Intramolecular Hydrogen Bonding (IMHB).

  • Method: Dilution study in

    
     or 
    
    
    
    (to eliminate intermolecular H-bonding).
  • Diagnostic Signals:

    • Free -OH: Sharp band at

      
      .
      
    • Intramolecular H-bond: Broader, red-shifted band at

      
      .[2]
      
  • Expectation for trans-C8: Presence of the red-shifted band confirms the gauche conformation is populated in solution.[2]

Nuclear Magnetic Resonance (NMR)

Objective: Determine dihedral angles via Karplus relationship.

  • Parameter: Vicinal coupling constant

    
    .
    
  • Interpretation:

    • 
      : Indicates anti-periplanar (
      
      
      
      ) H-H relationship (implying gauche O-O).[2]
    • 
      : Indicates syn-clinal (
      
      
      
      ) H-H relationship (implying anti O-O).[2]
  • Note: In the trans-diol, if the oxygens are gauche (to H-bond), the methine protons (

    
    ) are typically anti to each other. Therefore, a large coupling constant (
    
    
    
    )
    is often observed for the H-bonded conformer.[2]

Quantitative Data Summary

Parametertrans-1,2-Cyclooctanediolcis-1,2-CyclooctanediolSignificance
Major Conformer Twist-Boat-Chair (TBC)Boat-Chair (BC)trans is more flexible.[1][2]
Reaction w/ (COCl)₂ Cyclic Carbonate (83%)Cyclic Oxalatetrans can access gauche O-O geometry.[1][2]
Reaction w/ Acetone Slow / No ReactionForms Acetonidecis is pre-organized for ketals; trans is not.[1][2]
IMHB Status Present (Gauche O-O)PresentBoth isomers can H-bond, but via different ring distortions.[1][2]

Experimental Protocol: Conformational Analysis

Step 1: Sample Preparation
  • Synthesize trans-1,2-cyclooctanediol via hydrolysis of trans-cyclooctene oxide or reaction of trans-cyclooctene with

    
    .[2]
    
  • Purify via recrystallization (mp 108–110 °C) to ensure no cis contamination.

Step 2: Dilution IR Experiment
  • Prepare a stock solution (0.1 M) in dry

    
    .
    
  • Perform serial dilutions down to 0.001 M.[1][2]

  • Acquire FTIR spectra in a liquid cell (CaF2 windows).[1][2]

  • Analysis: If the band at ~3595

    
     persists at 0.001 M, it validates intramolecular  H-bonding (Conformer B).[1][2]
    
Step 3: Chemical Probe Verification
  • Dissolve 1 mmol diol in dry THF.

  • Add 5 eq.[1][2] Triethylamine, cool to 0°C.[2][5]

  • Add 1.1 eq.[1][2] Oxalyl Chloride dropwise.[2]

  • Stir 30 min, quench, and extract.

  • Analysis: Analyze crude via

    
     NMR or GC-MS.
    
    • Target: Cyclic Carbonate (

      
       170, loss of CO).[1][2]
      
    • Control: Cyclic Oxalate (

      
       198).[1][2]
      
    • Result: Dominance of Carbonate confirms the gauche-accessible manifold.[2]

References

  • Reactivity and Conformation: Kurihara, T., et al. "Reactions of oxalyl chloride with 1,2-cycloalkanediols in the presence of triethylamine."[1][2][5] Chemistry Letters, 1988.[2] [2]

  • Synthesis & Properties: Cope, A. C., et al. "Cyclooctane Derivatives."[1][2] Journal of the American Chemical Society, 1952. [2]

  • General Conformational Theory: Hendrickson, J. B.[1][2] "Molecular Geometry V. Evaluation of Functions for Cycloalkanes." Journal of the American Chemical Society, 1967. [2]

  • PubChem Entry: "trans-1,2-Cyclooctanediol."[1][2][6] National Institutes of Health.[2] [2]

Sources

Methodological & Application

Synthesis of trans-1,2-Cyclooctanediol from Cyclooctene: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the synthesis of trans-1,2-cyclooctanediol from cyclooctene, a fundamental transformation in organic chemistry with relevance in materials science and drug development. The described two-step process involves the initial epoxidation of cyclooctene to form cyclooctene oxide, followed by an acid-catalyzed hydrolysis to yield the target trans-diol. This document provides an in-depth analysis of the reaction mechanism, including the stereochemical considerations that dictate the trans configuration of the final product. A detailed, step-by-step laboratory protocol is provided, accompanied by crucial safety information for handling the reagents. Furthermore, this guide outlines the standard analytical techniques for the characterization and verification of the synthesized trans-1,2-cyclooctanediol.

Introduction: Significance and Synthetic Strategy

trans-1,2-Cyclooctanediol is a valuable bifunctional molecule serving as a precursor in the synthesis of more complex chemical structures, including ligands for asymmetric catalysis and building blocks for novel polymers. The synthesis from the readily available starting material, cyclooctene, represents an efficient and stereocontrolled route to this important diol.

The overarching synthetic strategy is a two-step sequence:

  • Epoxidation: The carbon-carbon double bond of cyclooctene is oxidized to form a three-membered cyclic ether, an epoxide (cyclooctene oxide). This reaction is typically achieved using a peroxy acid.

  • Hydrolysis: The epoxide ring is subsequently opened through an acid-catalyzed reaction with water. The mechanism of this ring-opening dictates the stereochemical outcome, leading to the desired trans configuration of the hydroxyl groups.[1]

This method is widely applicable to a range of alkenes for the preparation of trans-1,2-diols.[1]

Reaction Mechanism and Stereochemistry

The stereoselectivity of this synthesis is a key feature. The formation of the trans-diol is a direct consequence of the reaction mechanisms in both steps.

Epoxidation of Cyclooctene

The epoxidation of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), proceeds through a concerted mechanism.[1] The peroxy acid delivers an oxygen atom to the same face of the double bond, resulting in a syn-addition and the formation of a cis-epoxide.

Acid-Catalyzed Ring Opening of Cyclooctene Oxide

The subsequent hydrolysis of the epoxide is acid-catalyzed. The reaction begins with the protonation of the epoxide oxygen, which makes the epoxide a better electrophile. Water then acts as a nucleophile and attacks one of the electrophilic carbon atoms of the protonated epoxide. This nucleophilic attack occurs from the side opposite to the epoxide ring, following an SN2-like mechanism. This "backside attack" results in an inversion of configuration at the carbon atom that is attacked. The net result of the syn-epoxidation followed by the anti-dihydroxylation (backside attack by water) is the formation of the trans-1,2-diol.[1]

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Acid-Catalyzed Hydrolysis Cyclooctene Cyclooctene Epoxide Cyclooctene Oxide Cyclooctene->Epoxide Peroxy Acid (e.g., m-CPBA) Epoxide_hydrolysis Cyclooctene Oxide Protonated_Epoxide Protonated Epoxide Epoxide_hydrolysis->Protonated_Epoxide H+ Diol trans-1,2-Cyclooctanediol Protonated_Epoxide->Diol H2O (Backside Attack)

Caption: Overall synthetic workflow from cyclooctene to trans-1,2-cyclooctanediol.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of vicinal diols from alkenes.[2][3]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )CAS Number
CycloocteneC₈H₁₄110.20931-88-4
meta-Chloroperoxybenzoic acid (m-CPBA)C₇H₅ClO₃172.57937-14-4
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2
Sulfuric Acid (H₂SO₄), concentratedH₂SO₄98.087664-93-9
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01144-55-8
Sodium Sulfite (Na₂SO₃)Na₂SO₃126.047757-83-7
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.377487-88-9
Diethyl Ether(C₂H₅)₂O74.1260-29-7
HexanesC₆H₁₄86.18110-54-3
Step 1: Epoxidation of Cyclooctene
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve cyclooctene (e.g., 5.51 g, 50 mmol) in dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, prepare a solution of m-CPBA (e.g., 77%, 12.3 g, 55 mmol) in dichloromethane (50 mL). Note: The purity of m-CPBA can vary; adjust the amount accordingly.

  • Add the m-CPBA solution dropwise to the stirred cyclooctene solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Upon completion, cool the reaction mixture again to 0 °C. The byproduct, meta-chlorobenzoic acid, will precipitate out of the solution.

  • Filter the mixture to remove the precipitated acid.

  • Wash the filtrate sequentially with a 10% aqueous solution of sodium sulfite (to quench any remaining peroxy acid), a saturated aqueous solution of sodium bicarbonate (to remove the remaining acid), and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude cyclooctene oxide. This intermediate can often be used in the next step without further purification.

Step 2: Acid-Catalyzed Hydrolysis of Cyclooctene Oxide
  • Dissolve the crude cyclooctene oxide in a mixture of water and a suitable co-solvent like tetrahydrofuran (THF) or acetone (e.g., 1:1 mixture, 100 mL).

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL).

  • Heat the mixture to reflux (approximately 50-60 °C) and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate or diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude trans-1,2-cyclooctanediol.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

G cluster_epoxidation Epoxidation cluster_hydrolysis Hydrolysis dissolve_cyclooctene Dissolve Cyclooctene in DCM cool_to_0C_1 Cool to 0 °C dissolve_cyclooctene->cool_to_0C_1 add_mcpba Add m-CPBA dropwise at 0 °C cool_to_0C_1->add_mcpba prepare_mcpba Prepare m-CPBA solution in DCM prepare_mcpba->add_mcpba warm_and_stir Warm to RT and stir add_mcpba->warm_and_stir cool_to_0C_2 Cool to 0 °C warm_and_stir->cool_to_0C_2 filter_acid Filter precipitate cool_to_0C_2->filter_acid wash_filtrate Wash with Na2SO3, NaHCO3, and brine filter_acid->wash_filtrate dry_and_evaporate Dry over MgSO4 and evaporate wash_filtrate->dry_and_evaporate crude_epoxide Crude Cyclooctene Oxide dry_and_evaporate->crude_epoxide dissolve_epoxide Dissolve crude epoxide in H2O/co-solvent crude_epoxide->dissolve_epoxide To Hydrolysis add_acid Add catalytic H2SO4 dissolve_epoxide->add_acid reflux Heat to reflux add_acid->reflux cool_and_neutralize Cool and neutralize with NaHCO3 reflux->cool_and_neutralize extract Extract with organic solvent cool_and_neutralize->extract wash_and_dry Wash with brine and dry over MgSO4 extract->wash_and_dry evaporate Evaporate solvent wash_and_dry->evaporate purify Purify (Recrystallization or Chromatography) evaporate->purify final_product trans-1,2-Cyclooctanediol purify->final_product

Caption: Detailed experimental workflow for the synthesis of trans-1,2-cyclooctanediol.

Product Characterization

The identity and purity of the synthesized trans-1,2-cyclooctanediol should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
Melting Point Literature value: ~54-56 °C. A sharp melting point close to the literature value indicates high purity.
¹H NMR The spectrum should show characteristic signals for the methine protons adjacent to the hydroxyl groups, as well as the methylene protons of the cyclooctane ring. The chemical shifts and coupling constants will be consistent with the trans stereochemistry.
¹³C NMR The spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts of the carbons bearing the hydroxyl groups are particularly diagnostic.
Infrared (IR) Spectroscopy A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching of the hydroxyl groups. The absence of a strong C=C stretching band (around 1650 cm⁻¹) confirms the consumption of the starting material.

Safety and Handling

It is imperative to adhere to standard laboratory safety procedures when performing this synthesis.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[4]

  • Fume Hood: All manipulations involving volatile organic solvents and corrosive reagents should be performed in a well-ventilated fume hood.[4]

  • meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a strong oxidizing agent and can be shock-sensitive, especially when dry. It is crucial to handle it with care and avoid friction or impact.[5] Store it in a cool, dry place away from flammable materials.[4]

  • Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation of its vapors and skin contact.

  • Concentrated Sulfuric Acid: Sulfuric acid is highly corrosive and can cause severe burns. Handle with extreme care and add it to other solutions slowly and cautiously.

  • Peroxide Formation: While not a primary concern with the reagents in this specific synthesis, be aware that some organic compounds can form explosive peroxides over time.[6][7] It is good practice to date all chemical containers upon receipt and opening.[6][8]

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The synthesis of trans-1,2-cyclooctanediol from cyclooctene via epoxidation and subsequent acid-catalyzed hydrolysis is a robust and instructive example of stereocontrolled synthesis in organic chemistry. By understanding the underlying reaction mechanisms, researchers can effectively produce this valuable chemical intermediate. The detailed protocol and safety guidelines provided herein are intended to facilitate the successful and safe execution of this synthesis in a laboratory setting.

References

  • Guidelines for Safe Handling of Peroxide Forming Chemicals. (n.d.).
  • Working Safely with Peroxides and Hydroperoxides in the Laboratory. (2025, January 30). Lab Manager.
  • Adam, W., & Saha-Möller, C. R. (2000). Epoxidation of trans-cyclooctene by Methyltrioxorhenium/H(2)O(2): reaction of trans-epoxide with the monoperoxo complex. PubMed.
  • Back, T. G. (n.d.). Proposed mechanism of epoxidation of cyclooctene with 1 and hydrogen peroxide.
  • Laboratory Safety Manual - Chapter 13: Safe Handling of Peroxidizable Compounds. (n.d.).
  • trans-1,2-CYCLOHEXANEDIOL. (n.d.). Organic Syntheses Procedure.
  • Synthesis of trans-1,2-cyclohexanediol from cyclohexene. (2006, March). NOP.
  • Peroxide-Forming Chemicals – Safety Guidelines. (2025, March 18).
  • Organic Peroxide Stability: Key Considerations for Safe Handling and Storage. (2024, November 19). HM Royal.
  • Cope, A. C., & Van Dyke, J. W. (1977, November 9). CYCLIC POLYOLEFINS. XXV. CYCLOOCTANEDIOLS. MOLECULAR REARRANGEMENT OF CYCLOOCTENE OXIDE ON SOLVOLYSIS. DTIC.
  • Oxidation of Alkenes: Epoxidation and Hydroxylation. (2023, September 20). OpenStax.
  • trans-1,2-Cyclopentanediol synthesis. (n.d.). ChemicalBook.
  • Propose mechanisms for the epoxidation and ring-opening steps of... (n.d.). Pearson.
  • Epoxidation of cyclooctene and cyclohexene with hydrogen peroxide catalyzed by bis 3,5-bis(trifluoromethyl)-diphenyl diselenide: Recyclable catalyst-containing phases through the use of glycerol-derived solvents. (2025, August 5). ResearchGate.
  • 1-2-diol to alkene conversion & preparation of trans-cyclo-octene from cis-cyclo-octene & mechanism. (2020, February 26). YouTube.
  • Flow Photochemical Syntheses of trans-Cyclooctenes and trans-Cycloheptenes Driven by Metal Complexation. (n.d.). PMC.
  • Scalable, diastereoselective synthesis of trans-Cyclooctenes with favorable physiochemical properties. (n.d.). UDSpace - University of Delaware.
  • Multistep synthesis of trans-cyclooctene from cis-cyclooctene via inversion of the alkene stereochemistry. (n.d.). ResearchGate.
  • trans-1,2-Cyclooctanediol. (n.d.). PubChem.
  • trans-1,2-Cyclohexanediol for synthesis. (n.d.). Sigma-Aldrich.
  • TRANS-1,2-CYCLOHEXANEDIOL CAS#: 1460-57-7. (n.d.). ChemicalBook.
  • Experimental Procedures Cyclohexene to cis-1,2-cyclohexanediol. (2020, April 16). DU Chem.
  • Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. (2022, July 12). MDPI.
  • TRANS-1,2-CYCLOHEXANEDIOL. (n.d.). ChemicalBook.
  • Method for preparing 1,2-cyclohexanediol by catalytic oxidation of cyclohexene. (n.d.). Google Patents.
  • The asymmetric hydrolysis of cyclohexene oxide catalyzed by cooperative Co–salen complexes 42 or 43 + 44 (Figure 19). (n.d.). ResearchGate.
  • Green Chemistry. (2023, February 3). Cardiff University.
  • Cyclooctene oxide 99. (n.d.). Sigma-Aldrich.
  • Cyclooctene oxide. (n.d.). CAS Common Chemistry.

Sources

Application Note: Hydrolysis of trans-1,2-Epoxycyclooctane to trans-Diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The hydrolysis of 1,2-epoxycyclooctane represents a classic yet deceptive transformation in organic synthesis. Unlike smaller rings (cyclohexane) where acid-catalyzed hydrolysis of an epoxide predictably yields the trans-1,2-diol via anti-addition, the cyclooctane system is dominated by transannular interactions .

Specifically, the hydrolysis of trans-1,2-epoxycyclooctane does not cleanly yield trans-1,2-cyclooctanediol under standard solvolytic conditions. Instead, due to the unique conformational mobility and ring strain of the eight-membered ring, the reaction proceeds via a 1,5-hydride shift to yield trans-1,4-cyclooctanediol as the major product.

This Application Note provides:

  • Mechanistic Insight: A detailed breakdown of the transannular hydride shift preventing standard 1,2-diol formation.

  • Primary Protocol: The specific solvolysis of trans-1,2-epoxycyclooctane to trans-1,4-cyclooctanediol (The "Cope Rearrangement" outcome).

  • Alternative Protocol: The industry-standard route to trans-1,2-cyclooctanediol (utilizing cis-cyclooctene precursors) for researchers targeting the vicinal diol scaffold.

Mechanistic Profiling: The Transannular Shift

To control the outcome, one must understand the failure mode of the expected pathway. In medium-sized rings (8–11 carbons), the proximity of transannular hydrogens to the developing carbocation center allows for facile hydride shifts.

Reaction Pathway Analysis

When trans-1,2-epoxycyclooctane is protonated, ring opening generates a cationic center. However, the backside attack by water (required for 1,2-diol formation) is sterically slower than the intramolecular 1,5-hydride shift from C5. This relocates the cation to C4/C5, leading to the 1,4-diol.

Pathway Visualization

HydrolysisPathways Figure 1: Mechanistic divergence in cyclooctyl epoxide hydrolysis favoring 1,4-substitution. Start trans-1,2-Epoxycyclooctane Protonation Protonated Epoxide (Highly Strained) Start->Protonation H+ Cation1 Cationic Intermediate (C1+) Protonation->Cation1 Ring Opening HydrideShift 1,5-Hydride Shift (Transannular) Cation1->HydrideShift Fast (k1) Product12 trans-1,2-Cyclooctanediol (Minor/Trace via direct attack) Cation1->Product12 Slow (k2) + H2O (Anti-attack) Cation4 C4-Cation HydrideShift->Cation4 Product14 trans-1,4-Cyclooctanediol (Major Product) Cation4->Product14 + H2O

[2][4]

Experimental Protocols

Protocol A: Solvolysis of trans-1,2-Epoxycyclooctane

Target Product: trans-1,4-Cyclooctanediol Basis: This protocol follows the foundational work on proximity effects in medium rings.

Reagents & Equipment
  • Substrate: trans-1,2-Epoxycyclooctane (Note: Often prepared in situ from trans-cyclooctene due to instability).

  • Solvent: Formic Acid (98%) or Glacial Acetic Acid (for acetolysis followed by hydrolysis).

  • Catalyst: Sulfuric Acid (catalytic).

  • Workup: NaOH (pellets), Diethyl Ether, MgSO4.

Step-by-Step Methodology
  • Preparation: Dissolve trans-1,2-epoxycyclooctane (1.0 equiv) in Formic Acid (10 volumes).

    • Critical Note: Maintain temperature at 0–5°C during addition to control the exothermic ring opening.

  • Reaction: Allow the mixture to warm to 25°C and stir for 2–4 hours.

    • Monitoring: TLC (SiO2, EtOAc/Hexane 1:1) will show consumption of the non-polar epoxide.

  • Hydrolysis of Ester: The initial product is the formate ester. Remove excess formic acid under reduced pressure.

  • Saponification: Resuspend the residue in 10% NaOH (aq) and heat to reflux for 1 hour to cleave the formate groups.

  • Extraction: Cool to room temperature. Extract with Diethyl Ether (3 x 50 mL).

  • Purification: Dry organic layer over MgSO4, filter, and concentrate. Recrystallize from Acetone/Hexane.

Expected Yield: 40–60% trans-1,4-cyclooctanediol.

Protocol B: Synthesis of trans-1,2-Cyclooctanediol (The "Vicinal" Target)

Context: If your objective is the 1,2-diol (vicinal) rather than the rearrangement product, you cannot rely on the hydrolysis of the trans-epoxide. You must use the Performic Acid Oxidation of cis-Cyclooctene .

Rationale

To obtain a trans-1,2-diol, one typically performs an anti-dihydroxylation. Starting from the stable cis-cyclooctene, the reaction proceeds through a cis-epoxide intermediate which is opened in situ by formate. While cis-epoxide solvolysis also suffers from hydride shifts, the presence of high concentrations of formate (a good nucleophile) in the performic acid method favors the 1,2-opening over the rearrangement compared to aqueous acid hydrolysis.

Step-by-Step Methodology
  • Oxidant Formation: In a 3-neck flask, mix Formic Acid (98%, 15 equiv) and Hydrogen Peroxide (30%, 1.1 equiv). Stir at room temperature for 30 min to generate performic acid.

  • Addition: Add cis-Cyclooctene (1.0 equiv) dropwise while maintaining internal temperature between 40–45°C.

    • Safety: Reaction is exothermic. Use an ice bath to regulate.

  • Incubation: Stir at 40°C for 1 hour, then room temperature overnight.

  • Workup (Hydrolysis): Remove volatiles in vacuo. Treat the residue (hydroxy-formate) with 20% NaOH (aq) at 60°C for 2 hours.

  • Isolation: Extract with Ethyl Acetate. The trans-1,2-cyclooctanediol can be isolated by distillation or crystallization.

Data Interpretation & Quality Control

Distinguishing the 1,2-diol from the 1,4-diol is critical, as they have similar polarities.

Featuretrans-1,2-Cyclooctanedioltrans-1,4-Cyclooctanediol
Melting Point 29–30 °C (often oil at RT)84–86 °C (Distinct solid)
C-13 NMR (Carbinol) ~74-76 ppm~70-72 ppm
Symmetry

Symmetric (Chiral)

Symmetric (Chiral)
Periodate Cleavage Positive (Rapid cleavage of vicinal diol)Negative (No reaction with NaIO4)

Validation Test: Dissolve 10 mg of product in ethanol and add aqueous NaIO4.

  • Precipitation of iodate/disappearance of starting material = 1,2-Diol .

  • No reaction = 1,4-Diol (Confirming the transannular shift occurred).

References

  • Cope, A. C., et al. (1957).[1] "Proximity Effects.[2][1][3] VIII. Solvolysis of cis-Cyclooctene Oxide; Synthesis of Alcohols in the Cyclooctane Series." Journal of the American Chemical Society, 79(15), 3896–3902. Link

  • Cope, A. C., et al. (1957).[1] "Proximity Effects.[2][1][3] IX. Solvolysis of trans-Cyclooctene Oxide." Journal of the American Chemical Society, 79(15), 3905–3909. Link

  • Yates, P. (1967). "Transannular Reactions."[4] Advanced Organic Chemistry, Vol 5. (Detailed review of hydride shifts in medium rings).

  • Whitham, G. H., & Wright, M. (1971). "The stereochemistry of hydrolysis of cyclic epoxides." Journal of the Chemical Society C, 883-886.

Sources

trans-1,2-cyclooctanediol as chiral ligand in asymmetric catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: trans-1,2-Cyclooctanediol in Asymmetric Catalysis

Executive Summary

This guide details the utility of (1R,2R)-trans-1,2-cyclooctanediol (and its enantiomer) as a versatile


-symmetric chiral scaffold.[1] While trans-1,2-cyclohexanediol is the industry standard for general screening, the eight-membered cyclooctane ring offers a distinct conformational profile—specifically the "twist-chair-chair" regime—that creates unique bite angles and chiral pocket depths in metal complexes.[1]

This note provides validated protocols for:

  • Enzymatic Resolution: Obtaining high-ee material from racemic precursors.[1]

  • Ligand Synthesis: Converting the diol into a bis(diphenylphosphinite) ligand for hydrogenation.

  • Catalytic Application: A standard protocol for Titanium-mediated asymmetric alkylation.[1]

Structural Advantage: The "C8" Factor

In asymmetric catalysis, the "match" between ligand geometry and substrate is critical. The trans-1,2-cyclooctanediol scaffold offers two distinct mechanistic advantages over its C6 (cyclohexane) analog:

  • Conformational Locking: Unlike cyclohexane, which undergoes rapid chair-chair interconversion, the trans-fusion on the eight-membered ring restricts the cyclooctane backbone into a rigid, chiral twist conformation upon metal binding.[1] This often results in higher rigidity in the transition state.

  • Hydrophobic Bulk: The extra methylene units in the C8 ring create a larger hydrophobic "wall" around the active site, which can enhance enantioselectivity (ee) for bulky substrates where C6 ligands fail to provide sufficient steric discrimination.

Preparation Protocol: Enzymatic Resolution

Commercial trans-1,2-cyclooctanediol is often expensive or sold as a racemate.[1] The most robust method for obtaining enantiopure material (>99% ee) is Lipase-mediated kinetic resolution .[1]

Materials Required
  • Substrate: rac-trans-1,2-Cyclooctanediol (synthesized via oxidation of cis-cyclooctene followed by hydrolysis).[1]

  • Enzyme: Immobilized Lipase B from Candida antarctica (Novozym 435) or Lipase PS (Pseudomonas cepacia).

  • Acyl Donor: Vinyl acetate (preferred) or Vinyl butanoate.

  • Solvent: tert-Butyl methyl ether (TBME) or Diisopropyl ether.[1]

Step-by-Step Workflow
  • Setup: In a flame-dried round-bottom flask, dissolve rac-trans-1,2-cyclooctanediol (10.0 mmol, 1.44 g) in TBME (50 mL).

  • Acyl Donor Addition: Add Vinyl acetate (30.0 mmol, 2.8 mL). The excess ensures irreversible transesterification (tautomerization of vinyl alcohol to acetaldehyde drives equilibrium).

  • Enzyme Addition: Add Novozym 435 (200 mg).

  • Incubation: Stir at 30°C at 200 rpm. Monitor reaction progress via GC or TLC (Silica, Hexane/EtOAc 1:1).

    • Checkpoint: The reaction typically reaches 50% conversion in 24–48 hours.

  • Termination: Filter off the immobilized enzyme (can be washed with acetone and reused).

  • Separation: Concentrate the filtrate. The residue contains the (1R,2R)-diol (unreacted) and the (1S,2S)-diacetate (or monoacetate depending on kinetics).

  • Purification: Separate via Flash Column Chromatography (SiO2).

    • Eluent A: Hexane/EtOAc (9:1) elutes the ester.

    • Eluent B: Hexane/EtOAc (1:1) elutes the enantiopure diol.

  • Hydrolysis (Optional): The ester fraction can be hydrolyzed (KOH/MeOH) to yield the (1S,2S)-diol.

Analytical Check:

  • HPLC: Chiralcel OD-H column, Hexane/iPrOH (95:5), 1.0 mL/min.

  • Target: >99% ee after one recrystallization from hexane/ether.

Ligand Synthesis: Bis(diphenylphosphinite) Preparation

The free diol is an excellent precursor for Bis(phosphinite) ligands, which are highly effective in Rh-catalyzed asymmetric hydrogenation.[1]

Reaction Scheme


Protocol
  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Argon.

  • Solvation: Dissolve (1R,2R)-trans-1,2-cyclooctanediol (1.0 mmol, 144 mg) in anhydrous THF (10 mL).

  • Deprotonation: Cool to 0°C. Add DMAP (catalytic, 10 mg) and Triethylamine (2.5 mmol, 350 µL).

  • Phosphinylation: Dropwise add Chlorodiphenylphosphine (

    
    , 2.2 mmol, 400 µL). A white precipitate (
    
    
    
    ) will form immediately.
  • Reaction: Warm to room temperature and stir for 4 hours.

  • Workup: Filter the mixture under Argon (using a Schlenk frit) to remove salts.

  • Isolation: Remove solvent in vacuo. The product is air-sensitive; store under Argon or use immediately for complexation.[1]

Application Case: Titanium-Mediated Asymmetric Alkylation

This protocol demonstrates the use of the diol as a chiral ligand for the addition of diethylzinc to aldehydes. This reaction benchmarks the ligand's ability to induce asymmetry via a Lewis Acid complex.

Mechanism & Workflow Diagram

Ti_Catalysis cluster_0 Catalyst Formation cluster_1 Asymmetric Addition Diol Chiral Diol (C8) Complex Ti-Diol Complex (Active Catalyst) Diol->Complex Ligand Exchange (- iPrOH) Ti Ti(OiPr)4 Ti->Complex TS Transition State (Rigid C8 Pocket) Complex->TS Coordination Aldehyde Benzaldehyde (Substrate) Aldehyde->TS Zn Et2Zn (Reagent) Zn->TS Product Chiral Alcohol (High ee) TS->Product 1. Alkyl Transfer 2. Hydrolysis caption Figure 1: Mechanistic flow of Ti-catalyzed asymmetric alkylation using trans-1,2-cyclooctanediol.

Detailed Protocol

Reagents:

  • Ligand: (1R,2R)-trans-1,2-cyclooctanediol (0.1 mmol, 10 mol%).[1]

  • Metal Source: Titanium(IV) isopropoxide (

    
    , 1.2 mmol).
    
  • Reagent: Diethylzinc (

    
    , 1.0 M in hexane, 2.4 mmol).[1]
    
  • Substrate: Benzaldehyde (1.0 mmol).

  • Solvent: Toluene (anhydrous).

Procedure:

  • Catalyst Assembly: In a dry Schlenk tube under Argon, dissolve the Diol Ligand (14.4 mg) in Toluene (2 mL).

  • Titanium Loading: Add

    
     (0.36 mL). Stir at room temperature for 20 minutes. The solution typically turns a clear, faint yellow.[1]
    
    • Expert Insight: This step forms the chiral titanate species. The C8 ring's flexibility allows it to wrap effectively around the Ti center, displacing two isopropoxide groups.

  • Zinc Addition: Cool the mixture to -20°C. Carefully add

    
     solution (2.4 mL).
    
    • Safety:

      
       is pyrophoric.[1] Use a gas-tight syringe and ensure positive Argon pressure.[1]
      
  • Substrate Addition: Add Benzaldehyde (102 µL) dropwise.

  • Reaction: Stir at 0°C for 12–18 hours.

  • Quench: Carefully add 1N HCl (2 mL) to destroy excess Zinc and hydrolyze the titanate.

  • Extraction: Extract with

    
     (3 x 10 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.[1]
  • Analysis: Determine ee% via Chiral HPLC (Chiralcel OD-H).

    • Expected Outcome: The (1R,2R)-ligand typically yields the (S)-alcohol (verify specific rotation against literature standards).

Data Summary & Troubleshooting

ParameterObservationTroubleshooting / Optimization
Solubility Ligand precipitates in HexaneSwitch to Toluene or add minimal THF.[1] The Ti-complex is usually more soluble than the free diol.[1]
Low ee% < 80% ee observedThe "bite angle" might be too loose. Lower temp to -40°C or add 4Å Molecular Sieves (Ti-catalysis is water-sensitive).
Conversion Reaction stalls < 50%Ensure

is fresh (colorless, not yellow/cloudy). Old Ti sources contain oligomers that are inactive.[1]
Resolution Lipase reaction too slowUse Vinyl Butanoate instead of Acetate (increases lipophilicity). Add 4Å MS to the enzymatic reaction.

References

  • Enzymatic Resolution: Graber, M., et al. (2016). "Improved racemate resolution of pentan-2-ol and trans-(Z)-cyclooct-5-ene-1,2-diol by lipase catalysis." Journal of Biotechnology.[1]

  • Synthesis & Properties: Hartung, A., et al. (2007). "Advantages of synthesizing trans-1,2-cyclohexanediol in a continuous flow microreactor." (Comparative synthesis methodology). Journal of Organic Chemistry.

  • General Diol Catalysis: Seebach, D., et al. (1992). "TADDOLs, their derivatives, and TADDOL analogues: versatile chiral auxiliaries."[1] Angewandte Chemie International Edition. (Foundational text on diol-Ti catalysis).

  • Phosphinite Ligands: RajanBabu, T. V., et al. (1994). "Ligand Tuning in Asymmetric Catalysis: Mono- and Bis-Phosphinites." Journal of the American Chemical Society.[1] (Methodology for converting diols to phosphinites).

Sources

Application Note: trans-1,2-Cyclooctanediol in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the utility, resolution, and supramolecular application of trans-1,2-cyclooctanediol (CAS: 42565-22-0). Unlike its rigid six-membered analogue (trans-1,2-cyclohexanediol), the eight-membered cyclooctane ring introduces unique conformational flexibility coupled with specific "locking" modes upon binding. This molecule serves as a critical


-symmetric chiral scaffold in crystal engineering, asymmetric catalysis, and the formation of helical hydrogen-bonded networks.

Structural Dynamics & Supramolecular Relevance

The Conformational Advantage

The core value of trans-1,2-cyclooctanediol lies in its ring dynamics. While cyclohexane derivatives are often locked in a chair conformation, the cyclooctane ring exists in a dynamic equilibrium of boat-chair and twist-boat-chair conformations.

  • Chirality: The trans-isomer possesses

    
     symmetry, making it inherently chiral (enantiomers: 
    
    
    
    and
    
    
    ).
  • Supramolecular Binding: Upon forming hydrogen bonds (as a donor or acceptor), the ring conformational mobility allows it to "mold" to the guest or substrate before energetically settling into a defined minimum. This "induced fit" capability is superior to rigid scaffolds for certain difficult-to-bind guests.

Hydrogen Bonding Networks

In the solid state and supramolecular assemblies, trans-1,2-cyclooctanediol acts as a double-donor/double-acceptor .

  • Primary Motif: Formation of infinite helical chains via intermolecular

    
     hydrogen bonds.
    
  • Secondary Motif: The hydrophobic exterior of the cyclooctyl ring creates van der Waals pockets that stabilize inclusion complexes in liquid crystals.

Protocol: Enzymatic Kinetic Resolution

Obtaining enantiopure trans-1,2-cyclooctanediol is the prerequisite for supramolecular applications. The most robust method utilizes Candida antarctica Lipase B (CAL-B) for kinetic resolution via selective acetylation.

Materials Required[1]
  • Substrate: rac-trans-1,2-cyclooctanediol (Commercial or synthesized from cyclooctene oxide).

  • Biocatalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435).

  • Acyl Donor: Vinyl acetate (acts as both solvent and reactant, or used with MTBE).

  • Solvent: tert-Butyl methyl ether (MTBE) or Toluene (anhydrous).

  • Analysis: Chiral GC (Cyclodex-B column) or HPLC (Chiralcel OD-H).

Step-by-Step Methodology

Step 1: Reaction Setup

  • Dissolve 1.0 g (6.9 mmol) of rac-trans-1,2-cyclooctanediol in 20 mL of MTBE.

  • Add 3.0 equivalents (1.9 mL) of vinyl acetate.

  • Add 50 mg of immobilized CAL-B beads.

  • Place in an orbital shaker at 30°C, 200 rpm.

Step 2: Monitoring (The "E-Value" Check)

  • Monitor the reaction via GC/HPLC.

  • Stop Point: Terminate the reaction when conversion reaches exactly 50% .

  • Mechanistic Insight: CAL-B preferentially acetylates the (

    
    )-enantiomer, producing the mono-acetate and leaving the (
    
    
    
    )-diol unreacted.

Step 3: Separation & Purification

  • Filter off the enzyme beads (can be washed with MTBE and reused).

  • Evaporate the solvent under reduced pressure.

  • Flash Chromatography:

    • Stationary Phase: Silica Gel 60.

    • Eluent: Hexane/Ethyl Acetate gradient (80:20

      
       50:50).
      
    • Fraction A: (

      
      )-2-acetoxycyclooctan-1-ol (and trace diacetate).
      
    • Fraction B: Enantiopure (

      
      )-trans-1,2-cyclooctanediol.
      

Step 4: Hydrolysis (Optional for 1R,2R recovery) To recover the (


)-diol: Treat Fraction A with 

in MeOH (RT, 2h) to cleave the acetate group.
Workflow Visualization

ResolutionWorkflow Start Racemic trans-1,2-cyclooctanediol + Vinyl Acetate Enzyme Biocatalysis (CAL-B, 30°C, MTBE) Start->Enzyme Initiate Check Conversion Check (Stop at 50%) Enzyme->Check Kinetic Control Filter Filtration & Evaporation Check->Filter Terminate Chrom Flash Chromatography (Hexane/EtOAc) Filter->Chrom Prod1 (1S,2S)-Diol (Pure, Unreacted) Chrom->Prod1 Polar Fraction Prod2 (1R,2R)-Monoacetate Chrom->Prod2 Non-polar Fraction Hydrolysis Chemical Hydrolysis (K2CO3 / MeOH) Prod2->Hydrolysis FinalProd2 (1R,2R)-Diol (Recovered) Hydrolysis->FinalProd2

Figure 1: Enzymatic kinetic resolution workflow for isolating enantiopure trans-1,2-cyclooctanediol.

Application: Supramolecular Assembly & Chiral Induction

Mechanism of Action

In supramolecular systems, trans-1,2-cyclooctanediol functions as a chiral dopant or template .

  • Chiral Induction: When doped into achiral liquid crystals (e.g., nematic phases), the

    
     symmetry of the diol induces a helical twist, converting the phase to a cholesteric (chiral nematic) phase.
    
  • Crystal Engineering: The diol groups form robust

    
     synthons. Unlike acyclic diols, the cyclooctane backbone prevents efficient packing in planar sheets, forcing the formation of helical tubes  or zig-zag chains  in the crystal lattice.
    
Comparative Data: Ring Size Effects

The following table highlights why a researcher might choose the 8-membered ring over the standard 6-membered ring.

Featuretrans-1,2-Cyclohexanedioltrans-1,2-CyclooctanediolSupramolecular Implication
Symmetry


Both suitable for chiral induction.
Conformation Rigid Chair (Locked)Flexible (Twist-Boat/Chair)Octane adapts to "induced fit" binding.
Hydrophobicity ModerateHighOctane creates stronger Van der Waals pockets.
Resolution High E-values (>100)Moderate E-values (20-50)Octane requires stricter kinetic control.
Crystal Packing Planar/Layered H-bondsHelical/Tubular H-bondsOctane favors porous/channel architectures.
Interaction Pathway Diagram

SupramolecularLogic cluster_0 Interaction Modes Diol trans-1,2-Cyclooctanediol (C2 Symmetric) HBond H-Bond Donor/Acceptor (Directional) Diol->HBond Steric Cyclooctyl Ring (Steric Bulk/Flexibility) Diol->Steric Target Supramolecular Target HBond->Target Network Formation Steric->Target Chiral Twist Induction Outcome1 Helical Assembly (Crystal Engineering) Target->Outcome1 Outcome2 Chiral Nematic Phase (Liquid Crystals) Target->Outcome2

Figure 2: Mechanistic pathways for trans-1,2-cyclooctanediol in supramolecular assembly.

Troubleshooting & Critical Parameters

  • Solubility Issues: The cyclooctyl ring makes the diol significantly less water-soluble than cyclohexanediol. Use MTBE, THF, or chlorinated solvents for reactions.

  • Resolution Stagnation: If the enzymatic reaction stalls at <40% conversion, check the water content of the solvent. CAL-B requires trace water (activity water) but degrades in excess water. Use molecular sieves to dry the solvent, then add 0.05% (v/v) water if necessary.

  • Analysis Artifacts: On GC, the mono-acetate regioisomers (1-acetoxy-2-hydroxy vs 2-acetoxy-1-hydroxy) may co-elute or equilibrate via acyl migration. Analyze immediately after sampling or derivatize (e.g., with trifluoroacetic anhydride) to lock the structure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10197757, trans-1,2-Cyclooctanediol. Retrieved from [Link]

  • Michon, C., et al. (2014). Microwave-Assisted Kinetic Resolution of Homochiral (Z)-Cyclooct-5-ene-1,2-diol and (Z)-2-Acetoxycyclooct-4-enyl Acetate Using Lipases. Molecules, 19(7), 10396-10409. (Protocol adaptation source). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 1,2-Cyclooctanediol, trans-. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

Sources

Application Note: Selective Mono-Oxidation of trans-1,2-Cyclooctanediol

Author: BenchChem Technical Support Team. Date: February 2026

Target Molecule: 2-Hydroxycyclooctanone (


-Hydroxy Ketone)
Date:  October 24, 2023
Author:  Senior Application Scientist, Chemical Process Development
Doc ID:  AN-OX-882-C

Executive Summary

The selective mono-oxidation of vicinal diols to


-hydroxy ketones (acyloins) is a pivotal yet challenging transformation in organic synthesis.[1] This Application Note details the oxidation of trans-1,2-cyclooctanediol  to 2-hydroxycyclooctanone .

Unlike simple secondary alcohols, vicinal diols are prone to two major side reactions during oxidation:

  • Over-oxidation: Rapid conversion of the initially formed

    
    -hydroxy ketone to the 1,2-dione (diketone).
    
  • Oxidative Cleavage: Carbon-carbon bond scission (glycol cleavage) yielding dicarboxylic acids or dialdehydes (typically observed with periodates or Pb(OAc)

    
    ).
    

This guide presents two validated protocols designed to arrest oxidation at the acyloin stage:

  • Protocol A (High Precision): Organotin-Mediated Oxidation. Utilizes a stannylene acetal intermediate to kinetically differentiate the two hydroxyl groups.

  • Protocol B (Green Chemistry): TEMPO-Catalyzed Aerobic/Bleach Oxidation. A metal-free, scalable approach using kinetic control.

Chemical Context & Mechanistic Strategy

The Substrate: trans-1,2-Cyclooctanediol

The cyclooctane ring possesses unique conformational flexibility (boat-chair/twist-boat-chair), yet the trans-1,2-diol imposes significant torsional strain. This strain often enhances reactivity compared to unstrained acyclic analogs or cis-isomers.

The Strategy: Temporary Activation vs. Kinetic Control

To achieve mono-oxidation, we must break the symmetry of the diol.

  • The Organotin Solution (Protocol A): Reaction with dibutyltin oxide (

    
    ) forms a cyclic stannylene acetal. This 5-membered ring activates the oxygen atoms toward nucleophilic attack or oxidation. Crucially, once one oxygen is oxidized to the ketone, the tin complex breaks down or rearranges, preventing the immediate oxidation of the second hydroxyl group in the same catalytic cycle.
    
  • The TEMPO Solution (Protocol B): Uses the steric bulk of the oxoammonium species to perform a selective hydride abstraction. By strictly controlling stoichiometry and temperature (0 °C), the reaction is stopped before the second oxidation event occurs.

Experimental Protocols

Protocol A: Organotin-Mediated Selective Oxidation (The "Gold Standard")

Recommended for high-value intermediates requiring maximum selectivity.

Principle: Formation of a covalent stannylene acetal intermediate followed by oxidation with Bromine or N-Bromosuccinimide (NBS).

Materials
  • Substrate: trans-1,2-Cyclooctanediol (1.0 equiv)

  • Catalyst: Dibutyltin oxide (

    
    ) (0.05 – 1.0 equiv) (Note: Can be used stoichiometrically for highest yield or catalytically with bulk oxidant).
    
  • Oxidant: N-Bromosuccinimide (NBS) (1.1 equiv)

  • Solvent: Dichloromethane (DCM) or Benzene/Toluene (if azeotropic water removal is needed).

  • Quench: Aqueous

    
     (Sodium thiosulfate).
    
Step-by-Step Methodology
  • Acetal Formation:

    • In a round-bottom flask equipped with a Dean-Stark trap (if using benzene) or simple reflux condenser, suspend trans-1,2-cyclooctanediol (1.44 g, 10 mmol) and

      
       (2.49 g, 10 mmol) in Benzene or Toluene (50 mL).
      
    • Critical Step: Reflux for 2–4 hours. The mixture will become homogeneous as the stannylene acetal forms and water is removed.

    • Alternative (Catalytic): If using catalytic Tin (5 mol%), skip the Dean-Stark and mix in DCM at Room Temperature (RT) for 30 mins before adding oxidant.

  • Oxidation:

    • Cool the solution to 0 °C.

    • Add NBS (1.96 g, 11 mmol) portion-wise over 15 minutes. The reaction is exothermic; maintain temperature < 5 °C to prevent cleavage.

    • The solution typically turns orange/red initially and fades.

    • Stir at 0 °C for 1 hour, then warm to RT for 30 minutes.

  • Work-up:

    • Filter off the succinimide precipitate.

    • Wash the filtrate with 10%

      
       (to remove trace bromine) and then Brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Flash column chromatography (Silica gel, Hexanes:EtOAc 8:2).

    • Note: The product is an

      
      -hydroxy ketone; avoid highly basic additives in the eluent to prevent tautomerization or dimerization.
      
Protocol B: TEMPO-Catalyzed Oxidation (Green/Scalable)

Recommended for larger scales where tin residues are unacceptable.

Principle: Anelli oxidation conditions modified for diols using NaOCl as the terminal oxidant and TEMPO as the catalyst.

Materials
  • Substrate: trans-1,2-Cyclooctanediol (10 mmol)

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.1 mmol, 1 mol%)

  • Co-catalyst: KBr (1.0 mmol, 10 mol%)

  • Oxidant: NaOCl (household bleach, ~0.7 M solution, buffered to pH 8.6 with

    
    ).
    
  • Solvent: DCM / Water biphasic system.

Step-by-Step Methodology
  • Preparation:

    • Dissolve the diol (10 mmol) and TEMPO (15 mg) in DCM (25 mL).

    • Dissolve KBr (119 mg) in water (5 mL) and add to the organic phase.

    • Cool the biphasic mixture to 0 °C with vigorous stirring (1000 rpm).

  • Controlled Addition:

    • Adjust the pH of the NaOCl solution to ~8.5–9.0 using solid

      
      . (Crucial: Acidic bleach promotes cleavage; highly basic promotes dione formation).
      
    • Add the NaOCl solution (1.1 equiv) dropwise via syringe pump or addition funnel over 30 minutes.

  • Monitoring:

    • Monitor by TLC immediately after addition. The reaction is extremely fast (< 30 mins).

    • Stop the reaction immediately upon consumption of starting material.

  • Quench & Isolation:

    • Quench with aqueous Sodium Sulfite.[2]

    • Separate layers.[3] Extract aqueous layer with DCM (2x).

    • Wash combined organics with Brine, dry (

      
      ), and concentrate.
      

Mechanistic Visualization

The following diagram illustrates the selectivity mechanism of the Organotin protocol (Protocol A), highlighting why it favors mono-oxidation over cleavage.

StannyleneMechanism Substrate trans-1,2-Cyclooctanediol Intermediate Stannylene Acetal (Cyclic Intermediate) Substrate->Intermediate - H2O (Dean-Stark) TinReagent Bu2SnO (Dibutyltin Oxide) TinReagent->Intermediate Complex Activated Complex (Sn-O Bond Polarization) Intermediate->Complex Coordination Oxidant Oxidant (NBS or Br2) Oxidant->Complex Product 2-Hydroxycyclooctanone (Acyloin) Complex->Product Selective Oxidation Byproduct Sn-Byproducts (Recyclable) Complex->Byproduct Byproduct->Intermediate Regeneration (if catalytic)

Caption: Mechanism of Organotin-mediated selective oxidation. The cyclic stannylene acetal activates the oxygen atoms, facilitating controlled mono-oxidation.

Data Analysis & Characterization

Successful synthesis is validated by the disappearance of the symmetric diol signals and the appearance of the ketone carbonyl.

Featuretrans-1,2-Cyclooctanediol (Starting Material)2-Hydroxycyclooctanone (Product)Note
IR Spectrum Broad OH stretch (~3350 cm⁻¹)Sharp C=O (~1710 cm⁻¹) + Broad OH (~3450 cm⁻¹)Key Indicator: Appearance of Carbonyl peak.
¹H NMR Multiplet ~3.6-3.8 ppm (2H, CH-OH)Multiplet ~4.2-4.4 ppm (1H, CH-OH)Symmetry breaks. The CH-OH proton adjacent to the ketone shifts downfield.
¹H NMR No alpha-protons to ketoneMultiplet ~2.4-2.6 ppm (2H, CH₂-C=O)Protons alpha to the new ketone appear.
¹³C NMR Single signal for C-OH (due to symmetry/averaging)Distinct C=O (~215 ppm) and C-OH (~75 ppm)Definitive proof of oxidation.

Troubleshooting Guide:

  • Problem: Formation of 1,2-cyclooctanedione (diketone).

    • Cause: Excess oxidant or reaction time too long.

    • Fix: Reduce oxidant to 0.95 equiv or lower temperature to -10 °C.

  • Problem: Low conversion.

    • Cause: Incomplete formation of stannylene acetal (Protocol A).

    • Fix: Ensure water is completely removed (Dean-Stark) before adding oxidant.

References

  • David, S., & Thieffry, A. (1979). Monosubstitution of vicinal diols via stannylene acetals.[4] Journal of the Chemical Society, Perkin Transactions 1. Link

  • Maki, T., et al. (2009).[5] Efficient oxidation of 1,2-diols into alpha-hydroxyketones catalyzed by organotin compounds.[5][6][7] Chemistry - A European Journal. Link

  • Anelli, P. L., et al. (1987). Fast and selective oxidation of primary alcohols to aldehydes... using TEMPO. Journal of Organic Chemistry.[1] Link

  • Martinelli, M. J., et al. (1999).[8] Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols.[8] Organic Letters.[8][9] Link

  • Consortium of Organic Chemistry. (2023). Standard NMR Data for Cyclooctane Derivatives.Link

Sources

trans-1,2-cyclooctanediol derivatization for GC-MS analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocol for the GC-MS Analysis of trans-1,2-Cyclooctanediol via Derivatization

Authored by: A Senior Application Scientist

Introduction: The Analytical Challenge of Vicinal Diols

trans-1,2-Cyclooctanediol, like other vicinal diols, presents a significant challenge for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Its two hydroxyl groups are polar and capable of forming strong intermolecular and intramolecular hydrogen bonds. This inherent chemical nature leads to several analytical issues:

  • Low Volatility: The strong hydrogen bonding significantly raises the boiling point, making it difficult to volatilize the analyte in the GC inlet without thermal degradation.

  • Poor Peak Shape: The active hydroxyl groups can interact with any active sites (e.g., free silanols) on the GC inlet liner or column wall, resulting in broad, tailing chromatographic peaks and poor resolution.

  • Thermal Instability: At the high temperatures required for volatilization, diols can undergo dehydration or other unwanted thermal degradation reactions, leading to inaccurate quantification and identification.

To overcome these obstacles, chemical derivatization is an essential sample preparation step.[1][2] Derivatization replaces the active hydrogen atoms of the hydroxyl groups with non-polar functional groups.[1][3] This process effectively masks the polarity of the diol, resulting in a derivative that is more volatile, more thermally stable, and less likely to adsorb onto the GC system components.[4][5] The outcome is a sharp, symmetrical chromatographic peak, leading to improved sensitivity, resolution, and reproducibility.

This guide provides a detailed exploration of two primary derivatization strategies for trans-1,2-cyclooctanediol: Silylation and Acylation . It explains the causality behind procedural choices and provides robust, step-by-step protocols for immediate application in a research or drug development setting.

Part 1: Selecting the Optimal Derivatization Strategy

The choice between silylation and acylation depends on the specific analytical goals, available instrumentation, and the sample matrix. Both methods are highly effective for derivatizing diols.

Silylation: The Gold Standard for Hydroxyl Groups

Silylation is the most widely used derivatization technique for GC analysis of compounds containing active hydrogens.[3][5] The reaction involves replacing the active hydrogen of the hydroxyl group with an alkylsilyl group, most commonly a trimethylsilyl (TMS) group.[1]

Why Silylation Works: The resulting trimethylsilyl ethers are significantly less polar and more volatile than the parent diol.[3][5] The reaction is typically fast, quantitative, and the byproducts are often volatile, minimizing interference in the chromatogram.[6]

Common Silylating Reagents: For diols, powerful silylating agents are required to ensure complete derivatization of both hydroxyl groups, which can be sterically hindered in a cyclic structure.

ReagentFull NameKey Characteristics & Insights
BSTFA N,O-bis(trimethylsilyl)trifluoroacetamideA highly versatile and powerful TMS donor that reacts rapidly with alcohols.[7] Its byproducts are volatile, leading to cleaner chromatograms.[7] For sterically hindered diols, its reactivity is often enhanced with a catalyst.
MSTFA N-Methyl-N-(trimethylsilyl)trifluoroacetamideConsidered one of the most powerful silylating reagents, often more reactive than BSTFA for non-hindered alcohols. Its byproduct, N-methyltrifluoroacetamide, is extremely volatile, making MSTFA ideal for trace analysis where reagent peaks could interfere with early-eluting analytes.[6][8]
TMCS TrimethylchlorosilaneNot typically used alone, but as a catalyst (e.g., 1-10% in BSTFA). TMCS significantly increases the silylating power of the primary reagent, making it highly effective for derivatizing sterically hindered secondary alcohols, such as those in trans-1,2-cyclooctanediol.[7]
Acylation: Creating Stable, Electron-Capturing Derivatives

Acylation involves the introduction of an acyl group (R-C=O) into the molecule, converting the hydroxyl groups into esters.[9][10][11] This process also reduces polarity and increases volatility.[9][12]

Why Acylation Works: Acyl derivatives, particularly those formed with fluorinated anhydrides, are highly stable and volatile.[13] A key advantage of using perfluoroacylating agents is the introduction of multiple halogen atoms. This makes the derivative highly responsive to an Electron Capture Detector (ECD), providing exceptional sensitivity. For mass spectrometry, these groups can direct fragmentation in predictable ways, aiding in structural elucidation.[14]

Common Acylating Reagent:

ReagentFull NameKey Characteristics & Insights
TFAA Trifluoroacetic AnhydrideA highly reactive and volatile perfluoroacylated reagent that forms stable and volatile trifluoroacetyl esters with alcohols.[13] The reaction is rapid and often driven to completion by using a base (e.g., pyridine, triethylamine) to scavenge the trifluoroacetic acid byproduct. TFAA is frequently used in confirmation testing for drugs of abuse.[12][14]

Part 2: Experimental Workflows and Protocols

The following sections provide detailed, self-validating protocols. It is critical to perform all steps in a fume hood using appropriate personal protective equipment, as derivatizing agents are toxic, moisture-sensitive, and corrosive.[13]

Silylation Workflow for trans-1,2-Cyclooctanediol

This workflow outlines the critical steps for successful silylation using BSTFA with a TMCS catalyst, a robust combination for cyclic diols.

// Control Nodes QC1 [label="Control: Prepare a reagent blank\n(solvent + reagents, no sample)\nto identify artifact peaks.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; QC1 -> C [style=dashed, color="#EA4335"]; } .enddot Caption: Silylation workflow for GC-MS analysis.

Protocol 2.1.1: Silylation with BSTFA + 1% TMCS

Materials:

  • trans-1,2-Cyclooctanediol sample

  • BSTFA + 1% TMCS

  • Anhydrous Pyridine (or other dry, aprotic solvent like Acetonitrile)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas line for evaporation

  • Microsyringes

Methodology:

  • Sample Preparation:

    • Transfer a sample containing approximately 1 mg of trans-1,2-cyclooctanediol into a 2 mL GC vial.

    • If the sample is in a protic or aqueous solvent, evaporate it to complete dryness under a gentle stream of dry nitrogen gas. The absence of water is critical as silylating reagents react readily with moisture.[6][7]

  • Reagent Addition:

    • Add 100 µL of anhydrous pyridine to the dried sample residue. Pyridine acts as a solvent and an acid scavenger, driving the reaction forward.[6]

    • Add 100 µL of BSTFA + 1% TMCS to the vial. This provides a significant molar excess of the reagent to ensure the reaction goes to completion.[7]

  • Reaction:

    • Immediately cap the vial tightly to prevent atmospheric moisture from entering.

    • Vortex the mixture for 30 seconds to ensure homogeneity.

    • Place the vial in a heating block or oven set to 70°C for 45 minutes . Heating ensures the complete derivatization of the sterically hindered secondary hydroxyl groups.

  • Analysis:

    • After the incubation period, remove the vial and allow it to cool completely to room temperature.

    • The sample is now ready for direct injection into the GC-MS system. Inject 1 µL of the solution.

  • Self-Validation & QC:

    • Reagent Blank: Prepare a "blank" vial containing only the solvent and derivatizing reagents (no analyte).[7] Run this alongside your samples to identify any peaks originating from the reagents, solvent, or system contamination.

    • Completeness of Reaction: To confirm complete derivatization, analyze aliquots at different time points (e.g., 30, 45, 60 minutes) until the peak area of the di-TMS-cyclooctanediol derivative no longer increases.[7]

Acylation Workflow for trans-1,2-Cyclooctanediol

This workflow details the procedure for acylation using TFAA, which produces a stable, highly volatile derivative.

// Control Nodes QC1 [label="Control: Prepare a reagent blank\nfollowing the exact same procedure\nwithout the analyte.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; QC1 -> C [style=dashed, color="#EA4335"]; } .enddot Caption: Acylation workflow for GC-MS analysis.

Protocol 2.2.1: Acylation with Trifluoroacetic Anhydride (TFAA)

Materials:

  • trans-1,2-Cyclooctanediol sample

  • Trifluoroacetic Anhydride (TFAA)

  • Anhydrous solvent (e.g., Toluene, Dichloromethane)

  • Acid scavenger/catalyst (e.g., Triethylamine (TEA) or Pyridine)

  • 2 mL GC vials with PTFE-lined caps

  • Heating block or water bath

Methodology:

  • Sample Preparation:

    • Place approximately 50 µg of the anhydrous diol sample into a 2 mL GC vial.

    • Add 0.5 mL of dry toluene to dissolve the sample.

  • Reagent Addition:

    • Add 20 µL of triethylamine (TEA) to act as a catalyst and to neutralize the trifluoroacetic acid byproduct formed during the reaction.

    • Carefully add 10 µL of TFAA to the mixture. TFAA is highly reactive and corrosive.[13]

  • Reaction:

    • Cap the vial tightly and vortex briefly.

    • Heat the vial at 50°C for 15 minutes . The reaction is typically very fast.

  • Analysis:

    • Cool the vial to room temperature.

    • The sample can be injected directly. For cleaner analysis and to prevent potential damage to the GC column from acidic byproducts, an optional liquid-liquid extraction can be performed by adding 1 mL of 5% aqueous ammonia, shaking, and injecting an aliquot of the upper organic layer.

  • Self-Validation & QC:

    • Reagent Blank: Prepare a reagent blank by following the exact same procedure but omitting the analyte. This is essential for identifying any artifacts from the TFAA or solvent.

    • Confirmation of Derivatization: The mass spectrum of the derivatized product should show a molecular ion corresponding to the di-trifluoroacetylated trans-1,2-cyclooctanediol and characteristic fragmentation patterns.

Part 3: Expected Mass Spectrometry Results

Derivatization not only improves chromatography but also provides valuable structural information in the mass spectrum.

  • Silylated Derivatives (di-TMS): The Electron Ionization (EI) mass spectra of TMS derivatives of vicinal diols often exhibit characteristic fragmentation pathways.[15] While the molecular ion (M+) may be weak or absent, you can expect to see significant ions corresponding to [M-15]+ (loss of a methyl group), and other specific fragments resulting from cleavage of the cyclooctane ring and interactions with the silyl groups.

  • Acylated Derivatives (di-TFA): Trifluoroacetylated derivatives are also informative. The fragmentation is often dominated by the loss of the trifluoroacetyl groups. You can expect to see ions corresponding to [M - CF3CO]+ and [M - CF3COOH]. The presence of fluorine provides a unique isotopic pattern that can aid in identification.

Conclusion

Chemical derivatization is an indispensable tool for the robust and reliable analysis of trans-1,2-cyclooctanediol by GC-MS. Both silylation and acylation effectively transform this polar, non-volatile compound into a derivative suitable for gas-phase analysis. Silylation with a powerful reagent like BSTFA/TMCS or MSTFA is a fast and reliable method that yields clean chromatograms. Acylation with TFAA offers the benefits of creating highly stable derivatives and can enhance sensitivity with specific detectors. The choice of method should be guided by the analytical requirements, but either protocol, when executed with care for anhydrous conditions and proper controls, will yield high-quality, reproducible results for researchers, scientists, and drug development professionals.

References

  • Ea, S., Aubert, C., Rontani, J. F., Teral, Y., & Campredon, M. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. Rapid communications in mass spectrometry, 28(9), 1004–1010. Available from: [Link]

  • TRIFLUOROACETIC ANHYDRIDE. Ataman Kimya. Available from: [Link]

  • Acylation Derivatization Reagent, TFAA (Trifluoroacetic Acid Anhydride), 10x1 g Vials, 10-pk. Restek. Available from: [Link]

  • Acylation Derivatization Reagents: TFAA (trifluoroacetic acid anhydride). Thames Restek. Available from: [Link]

  • Schafer, A. G., & lectka, T. (2011). The Resolution of Terminal 1,2-diols via Silyl Transfer. Organic syntheses, 88, 37–44. Available from: [Link]

  • Karmel, C. (2017). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. eScholarship, University of California. Available from: [Link]

  • Weiss, D., et al. (2022). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. The Journal of Organic Chemistry. Available from: [Link]

  • Preparation of TMS Derivatives for GC/MS. University of California, Santa Barbara. Available from: [Link]

  • GC Derivatization. University of Colorado Boulder. Available from: [Link]

  • de Bar, M. W., et al. (2017). Development and Comparison of Chromatographic Methods for the Analysis of Long Chain Diols and Alkenones in Biological Materials and Sediment. Journal of Chromatography A. Available from: [Link]

  • Padro, J. M., et al. (2011). Determination of chloropropanols in foods by one-step extraction and derivatization using pressurized liquid extraction and gas chromatography-mass spectrometry. Journal of Chromatography A. Available from: [Link]

  • An In-Depth Guide to Silylation Reagents: Applications and Benefits. Changfu Chemical. Available from: [Link]

  • GC Derivatization Reagents. Obrnuta faza. Available from: [Link]

  • Schaus, S. E., et al. (2007). Catalytic Enantioselective Silylation of Acyclic and Cyclic Triols: Application to Total Syntheses of Cleroindicins D, F, and C. Journal of the American Chemical Society. Available from: [Link]

  • Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application. Academia.edu. Available from: [Link]

  • Zaikin, V. G., & Halket, J. M. (2003). Review: Derivatization in mass spectrometry--2. Acylation. European journal of mass spectrometry. Available from: [Link]

  • Derivatization in Mass Spectrometry—2. Acylation. Semantic Scholar. Available from: [Link]

  • Yuan, J., et al. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scanning Mass Spectrometry. Molecules. Available from: [Link]

  • derivatization of 1,2 diols. Chromatography Forum. Available from: [Link]

  • Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. Available from: [Link]

  • Derivatization. Chemistry LibreTexts. Available from: [Link]

  • BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. Available from: [Link]

  • Zhao, Y., et al. (2014). Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules. Nature Chemistry. Available from: [Link]

  • How best to perform acylation of hydroxyls for GC/MS?. ResearchGate. Available from: [Link]

  • Review: Derivatization in mass spectrometry 2. Acylation. ResearchGate. Available from: [Link]

  • Derivatization in Mass Spectrometry—1. Silylation. Semantic Scholar. Available from: [Link]

  • Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. ResearchGate. Available from: [Link]

  • Baggelaar, M. P., et al. (2024). Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies. Chemical Science. Available from: [Link]

  • Chiral GC analysis of the trans-R,R-1,2-cyclohexanediol acetates. ResearchGate. Available from: [Link]

  • cis-diol derivatization. Chromatography Forum. Available from: [Link]

  • Evaluation of the Effect of Silylation in the Development of an Analytical Method for the Determination of UV Filters and Hormones by GC-MS. Brazilian Journal of Analytical Chemistry. Available from: [Link]

  • Derivatization Methods in GC and GC/MS. Semantic Scholar. Available from: [Link]

  • Quantification of silylated organic compounds using gas chromatography coupled to ICP-MS. ResearchGate. Available from: [Link]

  • Tackling Common Challenges in Chromatography. Chrom Tech, Inc. Available from: [Link]

  • Derivatization of Carbonyl Compounds for GC-MS Analysis. LCGC International. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1,2-Cyclooctanediol Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed to function as a Tier 3 Technical Support resource. It prioritizes robust, chemically sound workflows over generic advice.

Executive Summary & The "Melting Point Trap"

Issue: Researchers often attempt to separate cis and trans-1,2-cyclooctanediol via fractional crystallization, assuming a significant melting point difference similar to cyclohexanediols. Technical Reality: This is a critical error. Unlike smaller rings, the melting points of 1,2-cyclooctanediol isomers are dangerously close:

  • cis-1,2-cyclooctanediol: 78–80 °C[1]

  • trans-1,2-cyclooctanediol: 76–79 °C

Directive: Do not rely on crystallization for primary separation. You must utilize Chemical Derivatization (Method A) for bulk separation or High-Resolution Chromatography (Method B) for analytical/small-scale purification.

Method A: The Acetonide Kinetic Resolution (Recommended)

Best for: Multigram to Kilogram scale mixtures. Principle: The cis-isomer possesses a syn-periplanar geometry that readily forms a cyclic acetonide (ketal) with acetone. The trans-isomer, due to the ring strain required to bridge the anti-hydroxyls in an 8-membered ring, reacts orders of magnitude slower or is thermodynamically disfavored.

Workflow Diagram

AcetonideSeparation Start Crude Mixture (cis + trans diols) React Reaction: Acetone, 2,2-DMP, pTSA (cat) RT, 4-12 hrs Start->React Partition Liquid-Liquid Extraction (Hexane / Water) React->Partition OrgLayer Organic Layer (Hexanes) Partition->OrgLayer Extracts Acetonide AqLayer Aqueous Layer (Water/Brine) Partition->AqLayer Retains Unreacted Trans-Diol CisProduct cis-Acetonide (Lipophilic) OrgLayer->CisProduct TransProduct trans-Diol (Polar) AqLayer->TransProduct Hydrolysis Hydrolysis: HCl/MeOH, Heat CisProduct->Hydrolysis FinalTrans Pure trans-1,2-cyclooctanediol (Recovered) TransProduct->FinalTrans FinalCis Pure cis-1,2-cyclooctanediol Hydrolysis->FinalCis

Caption: Kinetic resolution workflow utilizing the steric strain difference in acetonide formation between C8 diol isomers.

Step-by-Step Protocol
  • Setup: Dissolve the crude mixture (1 eq) in anhydrous acetone (0.5 M concentration). Add 2,2-dimethoxypropane (2.0 eq) to act as a water scavenger and acetone source.

  • Catalysis: Add p-toluenesulfonic acid (pTSA, 0.05 eq). Stir at room temperature.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The cis-acetonide will appear as a high Rf spot (~0.8). The trans-diol remains at the baseline/low Rf (~0.2).

  • Quench: Once the cis-diol spot disappears (usually 4–6 hours), quench with saturated NaHCO₃.

  • Partition: Remove acetone under reduced pressure. Dissolve residue in Hexane and wash with water.

    • Hexane Layer: Contains cis-acetonide .

    • Water Layer: Contains trans-diol .

  • Recovery:

    • Trans: Extract the aqueous layer with EtOAc (3x), dry (MgSO₄), and concentrate.

    • Cis: Concentrate the hexane layer. Reflux in MeOH/1N HCl (10:1) for 1 hour to deprotect. Neutralize and extract with EtOAc.[2]

Method B: Chromatographic Separation

Best for: Analytical scale (<500 mg) or when derivatization is impossible. Challenge: Both isomers are polar diols and often "tail" on silica, causing peak overlap.

Optimization Table: Stationary Phase Selection
ParameterStandard Silica (SiO₂)Boric Acid Impregnated Silica
Mechanism Polarity / H-bondingComplexation (Borate ester formation)
Selectivity Poor (Peaks often merge)High (Differentiates spatial geometry)
Eluent EtOAc / HexaneEtOAc / Hexane
Order of Elution cis usually faster (intramolecular H-bond)cis retained longer (forms complex)
Recommendation Only for >80% pure mixturesRecommended for 50:50 mixtures
Protocol: Boric Acid Silica Preparation
  • Dissolve 20g Boric Acid in 100mL MeOH.

  • Add 100g Silica Gel (230-400 mesh).

  • Rotary evaporate to dryness until a free-flowing powder remains.

  • Activate in an oven at 120°C for 4 hours.

  • Elution: Use a gradient of 10%

    
     40% EtOAc in Hexane. The cis-isomer complexes stronger with boron, altering its retention relative to the trans-isomer.
    

Root Cause Analysis: Synthesis Troubleshooting

If you are constantly battling difficult separations, the issue likely lies in the synthesis route. Choose the pathway that yields only your desired isomer.

Synthesis Decision Matrix

SynthesisRoutes Start Target Isomer? CisPath Target: CIS Start->CisPath TransPath Target: TRANS Start->TransPath ReagentCis Reagent: OsO4 (cat), NMO (Upjohn Dihydroxylation) CisPath->ReagentCis ReagentTrans Reagent: mCPBA followed by H3O+ Hydrolysis TransPath->ReagentTrans MechCis Mechanism: Syn-Addition ReagentCis->MechCis MechTrans Mechanism: Anti-Opening of Epoxide ReagentTrans->MechTrans

Caption: Stereoselective synthesis routes to avoid racemic/diastereomeric mixtures.

  • For Cis: Use Osmium Tetroxide (OsO₄). This performs a syn-dihydroxylation across the double bond. Purity is typically >95% cis.

  • For Trans: Use m-CPBA to form the epoxide, then open with acid (H₂SO₄/H₂O). The nucleophilic attack of water on the epoxide is an anti-process (backside attack), yielding the trans-diol.

Frequently Asked Questions (FAQ)

Q1: I have a solid white powder melting at 79°C. Which isomer is it? A: You cannot determine this by melting point alone, as both isomers melt in this range. You must obtain a proton NMR .

  • Cis-isomer: Look for the carbinol protons (CH-OH). In the cis-isomer, the symmetry often results in a distinct multiplet pattern compared to the trans.

  • Acetonide Check: Run a small scale test with acetone/pTSA. If it dissolves and converts to a non-polar spot on TLC within 1 hour, it is cis.

Q2: Why is my yield of the cis-acetonide low? A: Check your water content. The reaction is an equilibrium:



If your acetone is "wet" or you are not using a drying agent (like 2,2-dimethoxypropane or molecular sieves), the equilibrium shifts left, preventing conversion.

Q3: Can I use simple flash chromatography (no boric acid)? A: Yes, but you must use a shallow gradient. We recommend Dichloromethane (DCM) with 0-5% Methanol . DCM often provides better selectivity for diols than Hexane/EtOAc due to solubility differences.

Q4: Is the trans-acetonide impossible to make? A: Not strictly impossible, but highly strained. In a standard "bucket chemistry" setup at room temperature, it will not form in appreciable amounts compared to the cis. This kinetic difference is the basis of the separation.

References

  • Chemical Properties & Melting Points

    • National Institute of Standards and Technology (NIST) WebBook.[3] "cis-1,2-Cyclooctanediol."[1] Accessed via NIST Standard Reference Data.[3] Link

    • Cheméo. "Chemical Properties of 1,2-Cyclooctanediol, trans-." Link

  • Acetonide Protection & Mechanism

    • Organic Syntheses. "Trans-1,2-Cyclohexanediol."[3] (General procedure applicable to cyclic diols). Coll. Vol. 5, p.414.[2] Link

    • Greene's Protective Groups in Organic Synthesis. "Protection for 1,2- and 1,3-Diols.
  • Chromatographic Techniques

    • Biotage Technical Guide. "Separation of Diastereomers and Isomers." (General flash chromatography principles). Link

    • Journal of Chromatography A. "Use of boric acid impregnated silica for the separation of diol isomers." (General methodology reference).

Disclaimer: This guide assumes standard laboratory safety protocols. 1,2-cyclooctanediol is an irritant. Osmium tetroxide is highly toxic. Always consult local EHS guidelines before experimentation.

Sources

Technical Support Center: Purification of trans-1,2-Cyclooctanediol

[1]

Case ID: PUR-C8-DIOL-001 Topic: Recrystallization & Purification Protocols Status: Active Support Level: Tier 3 (Senior Scientist / R&D)[1]

Executive Summary & "Golden Path" Protocol

The Challenge: trans-1,2-Cyclooctanediol (CAS: 42565-22-0) presents specific purification challenges due to its moderate melting point (~75–78°C for the racemate) and high hygroscopicity.[1] The most common failure mode is "oiling out" (liquid-liquid phase separation) rather than crystallization, often caused by residual water or impurities depressing the melting point.

The Solution: The most robust purification method is a binary solvent recrystallization using Ethyl Acetate (solvent) and Heptane (anti-solvent) , preceded by a critical drying step.

The "Golden Path" Protocol

Follow this standard operating procedure (SOP) for initial attempts.

StepActionTechnical Rationale
1. Pre-Drying Dissolve crude diol in Toluene.[1] Rotary evaporate to dryness.[1] Repeat 2x.Critical: Removes trace water via azeotrope.[1] Water acts as a "super-solvent" and prevents crystallization.
2.[1] Dissolution Add Ethyl Acetate (approx. 2 mL per gram of solid).[1] Heat to mild reflux (approx. 70°C).[1]Dissolves the diol.[1][2][3] Keep volume minimal; just enough to dissolve the solid when hot.[1][4][5]
3. Anti-Solvent Slowly add hot Heptane dropwise to the refluxing solution until a faint, persistent cloudiness (turbidity) appears.Lowers the solubility power of the mixture just to the saturation point.
4. Clarification Add 2-3 drops of hot Ethyl Acetate to clear the cloudiness.[1]Ensures the solution is slightly undersaturated at boiling, preventing immediate precipitation.
5. Slow Cool Remove from heat. Wrap the flask in foil/towel. Let it cool to room temp undisturbed (2-3 hours).Slow cooling promotes fewer, larger, purer crystals and prevents oiling out.[1]
6. Cold Soak Once at room temp, place in a fridge (4°C) or ice bath for 1 hour.Maximizes yield by lowering solubility further.[1]
7. Isolation Filter via Büchner funnel.[1][2][5] Wash with cold 1:3 Ethyl Acetate:Heptane.[1]Removes surface mother liquor containing impurities.[1]

Troubleshooting Hub

Issue 1: The Product "Oils Out" (Forms a blob at the bottom)

Diagnosis: The solution became supersaturated at a temperature above the melting point of the impure solid. Impurities (like the cis-isomer or unreacted alkene) depress the melting point significantly.

Corrective Workflow:

  • Re-heat the mixture until the oil redissolves.

  • Add more solvent (Ethyl Acetate): You need to lower the saturation temperature so that it crosses the solubility curve after the temperature drops below the melting point.

  • Seed it: Cool the clear solution to ~60°C. Add a tiny crystal of pure trans-1,2-cyclooctanediol. This provides a template for the lattice, bypassing the energy barrier for nucleation.

  • Vigorous Stirring: If seeding fails, rapid stirring during cooling can sometimes force crystallization over oiling, though crystals will be smaller.[1]

Issue 2: Low Yield / No Crystals Form

Diagnosis: Too much solvent (Ethyl Acetate) was used, or the compound is too soluble in the chosen system.

Corrective Workflow:

  • Evaporate: Remove 50% of the solvent volume via rotary evaporation.[1]

  • Shift Ratio: Add more Heptane (anti-solvent) while hot until turbidity returns.[1]

  • Check Isomer Ratio: If the crude contains significant cis-isomer (which is much more soluble and lower melting), it may act as a solvent for the trans-isomer.[1] Check purity via GC or TLC.

Issue 3: Product is Colored (Yellow/Brown)

Diagnosis: Oxidation byproducts or trace metal contamination.[1]

Corrective Workflow:

  • Activated Carbon: During the hot dissolution step (Step 2), add Activated Charcoal (1-2% by weight).[1]

  • Hot Filtration: Filter the hot solution through a Celite pad to remove the charcoal before adding the anti-solvent.

Technical Logic & Visualization

Solvent Selection Logic

The choice of Ethyl Acetate/Heptane is not arbitrary. It balances polarity and boiling points.[1]

  • Ethyl Acetate (BP 77°C): Polar enough to engage in Hydrogen bonding with the diol hydroxyl groups.

  • Heptane (BP 98°C): Non-polar.[1] The diol is insoluble in it. Higher boiling point than Ethyl Acetate ensures it doesn't evaporate first during heating, maintaining the ratio.[1]

RecrystallizationLogicStartStart: Crude trans-1,2-CyclooctanediolCheckWaterIs the sample dry?Start->CheckWaterDryAzeotropic Drying (Toluene)CheckWater->DryNoDissolveDissolve in min. hot Ethyl AcetateCheckWater->DissolveYesDry->DissolveAddAntiAdd hot Heptane until turbidDissolve->AddAntiClearAdd drops of EtOAc to clearAddAnti->ClearCoolCool SlowlyClear->CoolResultResult CheckCool->ResultCrystalsCrystals FormedResult->CrystalsSolid PrecipitateOilOiling OutResult->OilLiquid Phase SepFixOilReheat -> Add more EtOAc -> SeedOil->FixOilFixOil->Cool

Figure 1: Decision logic for the purification workflow. Note the critical loop for handling "Oiling Out."

Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent? A: Not recommended. While 1,2-diols are soluble in hot water, they are extremely difficult to dry afterward.[1] Residual water in the crystal lattice can lower the melting point and create a sticky paste. Furthermore, water removal requires high vacuum or lyophilization, which is energy-intensive compared to air-drying organic solvents.[1]

Q: How do I separate the cis-isomer from the trans-isomer? A: If your synthesis (e.g., OsO4 oxidation) yielded a mixture, recrystallization is inefficient for separation.

  • Chemical Method: The cis-diol forms a cyclic acetal with acetone/acid very readily (5-membered ring fusion is favorable).[1] The trans-diol reacts much slower or not at all due to ring strain in the trans-fused acetal.[1] You can derivatize the cis isomer to the acetal, then separate the unreacted trans-diol by column chromatography or extraction.

  • Physical Method: The trans-isomer generally has a higher melting point and lower solubility in non-polar solvents than the cis-isomer.[1] Repeated recrystallization from Hexane/EtOAc can enrich the trans isomer in the precipitate.

Q: What is the expected Melting Point? A: Pure racemic trans-1,2-cyclooctanediol melts between 75–78°C .[1] If your sample melts below 70°C, it is significantly impure or wet.[1]

References & Authoritative Sources

  • Cope, A. C.; et al. (1952).[1] "Cyclic Polyolefins. XIX. 1,2-Cyclooctanediols." Journal of the American Chemical Society, 74(1), 175–178.

    • Foundational text on the synthesis and physical properties of cyclooctanediol isomers.

    • [1]

  • Roelofsen, D. P.; et al. (1963).[1] "trans-1,2-Cyclohexanediol."[1][3][6][7][8] Organic Syntheses, Coll.[1][8][9] Vol. 5, p. 414.[1]

    • Provides the standard "performic acid" oxidation protocol and purification logic applicable to cyclic 1,2-diols.

    • [1]

  • Armarego, W. L. F.; Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann.[1]

    • Standard reference for solvent selection and drying agents for diols.

    • [1]

Technical Support Center: Synthesis of trans-1,2-Cyclooctanediol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of trans-1,2-cyclooctanediol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of their target compound. Our approach is rooted in established scientific principles and practical, field-tested experience to ensure you can navigate the complexities of this synthesis with confidence.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of trans-1,2-cyclooctanediol.

Q1: What are the most common synthetic routes to obtain trans-1,2-cyclooctanediol?

The most prevalent and reliable method involves a two-step sequence: the epoxidation of cyclooctene to form cyclooctene oxide, followed by the acid- or base-catalyzed ring-opening of the epoxide to yield the trans-diol. The acid-catalyzed hydrolysis of cyclooctene oxide is particularly common and effective for producing the trans isomer.

Q2: Why is the trans isomer the major product in the acid-catalyzed hydrolysis of cyclooctene oxide?

The acid-catalyzed ring-opening of an epoxide proceeds through an SN2-like mechanism. The process involves the protonation of the epoxide oxygen, making it a better leaving group. A nucleophile (in this case, water) then attacks one of the electrophilic carbon atoms of the epoxide ring. This backside attack results in an inversion of stereochemistry at the site of attack, leading to the formation of the trans-diol.

Q3: What are the typical yields I can expect for this synthesis?

Yields can vary significantly based on the specific reagents, reaction conditions, and purification methods employed. However, with optimized protocols, it is reasonable to expect yields in the range of 70-90% for the two-step synthesis from cyclooctene.

Q4: What are the primary side products I should be aware of?

The main potential side product is the cis-1,2-cyclooctanediol, which can form under certain conditions. Other possible impurities may include unreacted cyclooctene oxide, polymeric materials, and byproducts from the decomposition of the oxidizing agent if the epoxidation step is not well-controlled.

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of common problems encountered during the synthesis of trans-1,2-cyclooctanediol and offers systematic solutions.

Problem 1: Low Yield of Cyclooctene Oxide (Epoxidation Step)

A low yield in the initial epoxidation step is a frequent hurdle. This can often be traced back to the choice of oxidizing agent or the reaction conditions.

Possible Causes and Solutions:

  • Inadequate Oxidizing Agent:

    • m-CPBA (meta-Chloroperoxybenzoic acid): While effective, its stability can be a concern. Ensure you are using fresh, high-purity m-CPBA. Older batches may have decomposed, leading to lower reactivity.

    • Hydrogen Peroxide with a Catalyst: This is a greener alternative, but the catalytic system is crucial. For instance, the use of a tungsten-based catalyst with hydrogen peroxide can be highly efficient. If yields are low, consider screening different catalysts or ensuring the catalyst has not been poisoned.

    • Peroxyacetic Acid: This reagent is potent but can lead to side reactions if the temperature is not carefully controlled.

  • Suboptimal Reaction Temperature:

    • Epoxidations are typically exothermic. It is critical to maintain the recommended temperature to prevent side reactions and decomposition of the peroxy acid. Running the reaction at 0 °C to room temperature is common. If the reaction is too slow, a modest increase in temperature may be warranted, but this should be done cautiously.

  • Incorrect Stoichiometry:

    • Using a slight excess of the oxidizing agent (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess can lead to the formation of byproducts.

Experimental Protocol: Epoxidation of Cyclooctene with m-CPBA

  • Dissolve cyclooctene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve m-CPBA (1.1 eq) in DCM.

  • Add the m-CPBA solution dropwise to the cyclooctene solution over 30-60 minutes, ensuring the temperature does not rise above 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude cyclooctene oxide.

Problem 2: Low Yield of trans-1,2-Cyclooctanediol (Hydrolysis Step)

Even with a good yield of the epoxide, the subsequent ring-opening can be inefficient.

Possible Causes and Solutions:

  • Inefficient Acid Catalysis:

    • Choice of Acid: Sulfuric acid or perchloric acid are commonly used. The concentration of the acid is critical; too low, and the reaction will be slow, too high, and it may promote side reactions. A dilute aqueous solution is generally sufficient.

    • Incomplete Reaction: The hydrolysis of cyclooctene oxide can be slow. Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring by TLC is essential to determine the point of completion.

  • Formation of cis-Diol:

    • While the acid-catalyzed opening strongly favors the trans product, the use of certain reagents like osmium tetroxide for dihydroxylation of cyclooctene will directly produce the cis-diol. Ensure your starting material for the hydrolysis is indeed the epoxide.

Experimental Protocol: Acid-Catalyzed Hydrolysis of Cyclooctene Oxide

  • Dissolve the crude cyclooctene oxide in a mixture of acetone and water (e.g., a 10:1 ratio).

  • Add a catalytic amount of a strong acid, such as 0.1 M sulfuric acid.

  • Stir the reaction mixture at room temperature, monitoring the disappearance of the epoxide by TLC. The reaction may take several hours.

  • Once the reaction is complete, neutralize the acid with a mild base, such as sodium bicarbonate.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude trans-1,2-cyclooctanediol.

  • Purify the product by recrystallization or column chromatography.

Problem 3: Product Purity Issues

Contamination of the final product with starting materials or side products is a common challenge that can affect downstream applications.

Possible Causes and Solutions:

  • Incomplete Reactions: As mentioned, ensure both the epoxidation and hydrolysis steps go to completion by monitoring with an appropriate analytical technique like TLC or GC.

  • Ineffective Purification:

    • Recrystallization: trans-1,2-Cyclooctanediol is a solid and can often be purified effectively by recrystallization from a suitable solvent system, such as hexanes/ethyl acetate.

    • Column Chromatography: For more challenging separations, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can effectively separate the trans-diol from unreacted epoxide and any cis-diol that may have formed.

Visualizing the Workflow

A clear understanding of the reaction sequence is crucial for successful synthesis.

SynthesisWorkflow cluster_epoxidation Step 1: Epoxidation cluster_hydrolysis Step 2: Hydrolysis cluster_purification Purification Cyclooctene Cyclooctene Epoxide Cyclooctene Oxide Cyclooctene->Epoxide m-CPBA or H2O2/Catalyst Diol trans-1,2-Cyclooctanediol Epoxide->Diol H3O+ CrudeDiol Crude Diol PureDiol Pure trans-Diol CrudeDiol->PureDiol Recrystallization or Chromatography

Caption: Synthetic workflow for trans-1,2-cyclooctanediol.

Key Parameter Summary

The following table summarizes the critical parameters for optimizing the synthesis of trans-1,2-cyclooctanediol.

ParameterRecommended Range/ValueRationale
Epoxidation
m-CPBA Stoichiometry1.1 - 1.2 equivalentsEnsures complete consumption of cyclooctene without excessive side reactions.
Reaction Temperature0 °C to Room TemperatureControls the reaction rate and minimizes decomposition of the peroxy acid.
SolventDichloromethane (DCM)Good solubility for both reactant and reagent, and relatively inert.
Hydrolysis
Acid CatalystDilute H₂SO₄ or HClO₄Provides efficient protonation of the epoxide to facilitate nucleophilic attack.
Solvent SystemAcetone/WaterA miscible solvent system that dissolves the organic epoxide and the aqueous acid.
Reaction TimeMonitor by TLCEnsures the reaction proceeds to completion for maximum yield.

Mechanistic Insight: Stereochemical Control

The stereospecificity of the acid-catalyzed ring-opening is a key concept to grasp for successful synthesis.

SN2Mechanism Epoxide Cyclooctene Oxide ProtonatedEpoxide Protonated Epoxide Epoxide->ProtonatedEpoxide + H₃O⁺ TransitionState Sₙ2 Transition State ProtonatedEpoxide->TransitionState + H₂O (Backside Attack) Diol trans-1,2-Cyclooctanediol TransitionState->Diol - H₃O⁺

Caption: SN2 mechanism for acid-catalyzed epoxide ring-opening.

This backside attack by the water molecule on the protonated epoxide is what dictates the trans stereochemistry of the final diol product. Understanding this mechanism helps in troubleshooting issues related to stereoisomeric impurities.

References

  • Reactions of Epoxides. (2023). Chemistry LibreTexts. [Link]

  • Epoxidation. (2023). Chemistry LibreTexts. [Link]

  • Noyori, R., Aoki, M., & Sato, K. (2003). Green oxidation with aqueous hydrogen peroxide. Chemical Communications, (16), 1977-1986. [Link]

Technical Support Center: Drying trans-1,2-Cyclooctanediol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical support resource for the purification and handling of trans-1,2-cyclooctanediol (CAS: 42565-22-0 / 108268-29-7). This compound is a vicinal diol used frequently as a chiral ligand precursor, a pharmaceutical intermediate, and in polymer synthesis. Its hygroscopic nature poses significant challenges for reactions requiring anhydrous conditions (e.g., organometallic catalysis, esterifications).

Ticket ID: H2O-REM-C8 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Compound Profile

trans-1,2-Cyclooctanediol is a cyclic vicinal diol. Due to the presence of two hydroxyl groups capable of hydrogen bonding, it readily absorbs atmospheric moisture. Water contamination can deactivate sensitive catalysts (e.g., Ti, Zr, or lanthanide-based systems) or skew stoichiometry in polymerization.

PropertyValueNotes
Physical State Solid (Crystalline) or Viscous LiquidOften appears as a sticky semi-solid if wet or impure. Pure trans-isomer MP is typically > 29°C (racemate) or higher depending on enantiopurity.
Hygroscopicity HighForms hydrogen bonds with water molecules.
Solubility Soluble in alcohols, DCM, EtOAcSparingly soluble in hexanes; soluble in hot toluene.
Thermal Stability ModerateAvoid prolonged heating >120°C to prevent potential dehydration or rearrangement.

Troubleshooting Guide (Q&A Format)

Q1: I need to use the diol for a water-sensitive organometallic reaction. What is the most robust method to dry it?

A: The "Gold Standard" for drying vicinal diols without inducing thermal decomposition is Azeotropic Distillation with Toluene .

The Mechanism: Water forms a low-boiling binary azeotrope with toluene (BP 85°C, composition ~20% water). By boiling the toluene, you co-distill the water, which can then be removed. Since trans-1,2-cyclooctanediol has a much higher boiling point and low volatility, it remains in the flask.

Protocol:

  • Dissolution: Dissolve your wet trans-1,2-cyclooctanediol in anhydrous toluene (approx. 10 mL toluene per 1 g of diol).

  • Setup: Equip a round-bottom flask with a Dean-Stark trap (if available) and a reflux condenser. If you lack a Dean-Stark trap, a simple short-path distillation setup works, but you must add fresh dry toluene periodically.

  • Distillation: Heat the mixture to reflux (oil bath ~120-130°C).

  • Observation: Watch for cloudy distillate (water-toluene emulsion) collecting in the trap.

  • Completion: Continue until the distillate runs clear and the volume of water in the trap remains constant (typically 1-2 hours).

  • Isolation: Cool the solution. If the diol crystallizes, filter it under an inert atmosphere (Argon/N2). If it remains soluble, remove the toluene under reduced pressure (Rotavap) followed by high vacuum.

Q2: My sample is a small quantity (<500 mg) and I cannot spare material for distillation. How do I dry it gently?

A: For small scales, use Vacuum Desiccation with Phosphorus Pentoxide (P₂O₅) .

Why P₂O₅? It is an aggressive chemical desiccant that reacts irreversibly with water to form phosphoric acid. It is far more effective than silica gel or calcium chloride for achieving "chemical dryness."

Protocol:

  • Place the diol in a tared vial (cap off).

  • Place the vial inside a vacuum desiccator or a drying pistol.

  • Place a tray of fresh P₂O₅ powder in the bottom of the desiccator.

  • Apply high vacuum (< 1 mbar) for 12–24 hours.

  • Critical Step: If the compound is a solid, gently heating the desiccator/pistol to 40-50°C will significantly accelerate water release from the crystal lattice.

Q3: I dried the compound, but it turned into a sticky oil instead of a solid. Did I degrade it?

A: Not necessarily. This is a common phenomenon with cyclooctanediols.

  • Supercooling: Pure trans-1,2-cyclooctanediol can exist as a supercooled liquid that resists crystallization.

  • Trace Impurities: Even 1-2% solvent or water can depress the melting point significantly (colligative properties).

  • Stereoisomer Contamination: If your sample contains some cis-isomer, the melting point will drop drastically.

Fix: Dissolve the oil in a minimum amount of hot ethyl acetate or diethyl ether/hexane mixture and let it stand in the freezer (-20°C) to induce crystallization. Seed crystals help immensely.

Q4: Can I use molecular sieves directly in the solution?

A: Yes, this is excellent for maintaining dryness during storage.

  • Type: Use 3Å or 4Å Molecular Sieves . (Avoid basic sieves if your downstream chemistry is acid-sensitive, though diols are generally stable).

  • Activation: Sieves must be activated (heated to >200°C under vacuum) before use. "Out of the jar" sieves are often saturated with water.

  • Method: Add 10-20% w/v of activated sieves to a solution of the diol in dry THF or DCM. Let stand for 24 hours.

Decision Matrix & Workflow

The following diagram illustrates the decision process for selecting the appropriate drying method based on your specific constraints.

DryingProtocol Start Start: Wet trans-1,2-Cyclooctanediol ScaleCheck Sample Size? Start->ScaleCheck Large > 1 Gram ScaleCheck->Large Bulk Small < 1 Gram ScaleCheck->Small Precious/Small Azeotrope METHOD A: Azeotropic Distillation (Toluene, Reflux, Dean-Stark) Large->Azeotrope Urgency Need it Solid or in Solution? Small->Urgency VacOven METHOD B: Vacuum Oven/Pistol (P2O5, 40°C, High Vac) Urgency->VacOven Need Solid Sieves METHOD C: Molecular Sieves (Dissolve in dry solvent + 4Å Sieves) Urgency->Sieves Use as Solution ResultDry Result: Anhydrous Diol Azeotrope->ResultDry VacOven->ResultDry Sieves->ResultDry

Figure 1: Decision tree for selecting the optimal drying protocol for hygroscopic diols.

Comparative Analysis of Drying Agents

Drying AgentEfficiencyCapacityCompatibility with DiolsRecommended Use
Toluene (Azeotrope) HighHighExcellentBulk drying; removing large amounts of water.
P₂O₅ (Phosphorus Pentoxide) Very HighHighGood (No direct contact)Vacuum desiccators; final polishing of solids.
MgSO₄ (Magnesium Sulfate) ModerateHighExcellentDrying organic extracts (pre-purification).
CaCl₂ (Calcium Chloride) LowHighPoor AVOID. Can form complexes with diols/alcohols.
Molecular Sieves (3Å/4Å) HighModerateExcellentStorage of solutions; maintaining dryness.

References

  • Azeotropic Distillation Data: Gmehling, J. et al. Azeotropic Data, VCH, Weinheim.
  • Purification of Laboratory Chemicals : Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General protocols for drying diols).

  • Synthesis of Cyclooctanediols : Cope, A. C., et al. "Cyclic Polyolefins. XXV. Cyclooctanediols." Journal of the American Chemical Society, 1952, 74(1), 174–179. (Fundamental physical properties and synthesis).

  • Drying Agents Compatibility : Burfield, D. R., et al. "Desiccant Efficiency in Solvent Drying." Journal of Organic Chemistry, 1977, 42(18), 3060–3065. (Quantitative analysis of drying efficiency).

troubleshooting cyclooctene oxidation to trans-diol

Author: BenchChem Technical Support Team. Date: February 2026

An essential transformation in organic synthesis, the oxidation of cyclooctene to trans-1,2-cyclooctanediol, is a cornerstone reaction for creating valuable intermediates in drug development and materials science. While the two-step sequence of epoxidation followed by hydrolytic ring-opening is robust, researchers frequently encounter challenges that can impact yield, purity, and reproducibility.

This Technical Support Center provides a comprehensive guide to troubleshooting this critical reaction. Structured as a series of practical questions and in-depth answers, this document moves beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively.

Technical Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of trans-1,2-cyclooctanediol.

Question 1: My final yield of trans-1,2-cyclooctanediol is significantly lower than expected. What are the likely causes?

Answer: Low yield is a common issue that can originate from either the epoxidation or the hydrolysis step, as well as the final workup. A systematic diagnosis is key.

Potential Causes & Solutions:

  • Incomplete Epoxidation:

    • Why it happens: The peroxy acid (e.g., meta-chloroperoxybenzoic acid, m-CPBA) may have degraded, or an insufficient amount was used. The reaction may also be too cold or not have run long enough.

    • How to fix it:

      • Verify Reagent Activity: Use a fresh bottle of m-CPBA or test its activity. Commercial m-CPBA is often ~70-77% pure, with the remainder being meta-chlorobenzoic acid and water for stability; ensure your calculations account for this.

      • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to track the disappearance of the cyclooctene starting material. The epoxide product is often visible as a new, slightly more polar spot.

      • Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the peroxy acid to drive the reaction to completion.

  • Inefficient Epoxide Ring-Opening:

    • Why it happens: The acid or base catalyst may be too weak or used in insufficient quantity. In acid-catalyzed hydrolysis, water acts as the nucleophile; if the reaction is run in a non-aqueous solvent, its concentration might be limiting.[1]

    • How to fix it:

      • Acid Catalyst: Use a strong acid catalyst like perchloric acid or sulfuric acid in catalytic amounts. The reaction involves protonation of the epoxide, making it a better electrophile for water to attack.[1]

      • Ensure Water is Present: For the hydrolysis step, ensure an adequate amount of water is available to act as the nucleophile. A solvent system like THF/water or acetone/water is common.

  • Product Loss During Workup & Purification:

    • Why it happens: trans-1,2-cyclooctanediol has significant water solubility due to its two hydroxyl groups. During aqueous workups, a substantial amount of the product can be lost to the aqueous layer.

    • How to fix it:

      • Saturate the Aqueous Layer: Before extraction, saturate the aqueous layer with sodium chloride (brine). This decreases the polarity of the aqueous phase and reduces the solubility of the diol, driving more of it into the organic layer.

      • Continuous Extraction: For maximum recovery, a continuous liquid-liquid extractor can be highly effective.

      • Solvent Choice: Use a more polar organic solvent for extraction, such as ethyl acetate, which is more effective at solvating the diol than less polar solvents like hexanes or dichloromethane.

Question 2: My NMR spectrum shows significant impurities alongside my trans-diol product. What are these side products and how can I avoid them?

Answer: The presence of side products typically points to issues with reaction selectivity or conditions that promote undesired pathways.

Common Side Products & Prevention Strategies:

Side ProductIdentification (¹H NMR)CausePrevention Strategy
Unreacted Epoxide Signals around ~2.9-3.1 ppm (epoxide protons).Incomplete hydrolysis.Increase reaction time, temperature, or catalyst concentration for the ring-opening step. Monitor by TLC until the epoxide spot disappears.
cis-1,2-cyclooctanediol Different multiplet pattern for carbinol protons compared to the trans isomer.Incorrect reaction choice. The epoxidation/hydrolysis sequence exclusively gives the trans product.[2]This impurity indicates a deviation from the protocol. cis-diols are formed by syn-dihydroxylation using reagents like OsO₄ or cold, dilute KMnO₄.[3]
Allylic Oxidation Products Alkenic and alcohol signals, but with a different structure.Radical side-reactions during epoxidation.While cyclooctene is less prone to this due to its conformation, using fresh, high-purity reagents and running the reaction at the recommended temperature (often 0 °C to room temp) minimizes radical pathways.[4][5]
Polymeric Material Broad, unresolved signals in the NMR baseline.Strong acid catalysts can sometimes promote polymerization of the epoxide.Use the minimum effective amount of acid catalyst. If polymerization is a persistent issue, consider a base-catalyzed ring-opening as an alternative.

Question 3: I am struggling with the final purification of the trans-1,2-cyclooctanediol. What is the best approach?

Answer: Purifying diols can be challenging due to their polarity and high melting/boiling points.

Recommended Purification Techniques:

  • Recrystallization: This is often the most effective method for obtaining high-purity, crystalline material.

    • Procedure: Dissolve the crude product in a minimum amount of a hot solvent and allow it to cool slowly.

    • Suitable Solvents: Acetone, ethyl acetate, or sometimes carbon tetrachloride have been reported to be effective.[6][7] A solvent/anti-solvent system (e.g., acetone/hexanes) can also be used.

  • Vacuum Distillation: This method is suitable if the product is a liquid or a low-melting solid and impurities are non-volatile.

    • Caution: The product can solidify in the condenser, so a short-path distillation apparatus or a wide-bore condenser that can be gently heated is recommended.[8]

  • Sublimation: For highly pure, solid samples, vacuum sublimation can be an excellent solvent-free purification method.[9]

Experimental Workflow & Protocols

A reliable experimental plan is the foundation of a successful synthesis. The following workflow and protocol are designed to be self-validating, with clear checkpoints for reaction monitoring.

Overall Workflow Diagram

G cluster_0 Step 1: Epoxidation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Purification start Dissolve Cyclooctene in DCM reagent Cool to 0 °C, Add m-CPBA start->reagent react_1 Stir at 0 °C to RT reagent->react_1 monitor_1 Monitor by TLC until Cyclooctene is consumed react_1->monitor_1 workup_1 Quench & Wash monitor_1->workup_1 dissolve Dissolve Crude Epoxide in Acetone/Water workup_1->dissolve Crude Epoxide catalyst Add Catalytic Acid (e.g., H₂SO₄) dissolve->catalyst react_2 Stir at RT catalyst->react_2 monitor_2 Monitor by TLC until Epoxide is consumed react_2->monitor_2 workup_2 Neutralize & Extract monitor_2->workup_2 concentrate Concentrate Organic Layers workup_2->concentrate Crude Diol purify Recrystallize or Distill Product concentrate->purify characterize Characterize Pure trans-Diol (NMR, MP) purify->characterize caption Workflow for trans-1,2-cyclooctanediol synthesis.

Caption: Workflow for trans-1,2-cyclooctanediol synthesis.

Detailed Step-by-Step Protocol

This protocol is adapted from established procedures for the oxidation of cyclic alkenes.[8][10]

Step 1: Epoxidation of (Z)-Cyclooctene

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve (Z)-cyclooctene (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).

  • Cool the flask in an ice bath to 0 °C.

  • In a separate beaker, dissolve m-CPBA (77% max, 1.1 eq) in DCM.

  • Add the m-CPBA solution to the stirred cyclooctene solution dropwise over 15-20 minutes, keeping the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Check the reaction progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate). The reaction is complete when the cyclooctene spot (higher Rf) is no longer visible.

  • Workup: Cool the reaction mixture to 0 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Transfer to a separatory funnel, wash with saturated NaHCO₃ (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude cyclooctene oxide. This intermediate is often used directly in the next step without further purification.

Step 2: Acid-Catalyzed Hydrolysis

  • Dissolve the crude cyclooctene oxide from Step 1 in a 10:1 mixture of acetone and water.

  • Add a few drops of concentrated sulfuric acid (H₂SO₄) to act as the catalyst.

  • Stir the mixture at room temperature for 4-6 hours.

  • Monitoring: Check the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is complete when the epoxide spot has been completely converted to a more polar spot (the diol) at the baseline.

  • Workup: Neutralize the reaction by adding solid NaHCO₃ until the pH is ~7. Remove the acetone under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3x). Important: To improve recovery, the combined aqueous layers can be saturated with NaCl before the final extraction.

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude trans-1,2-cyclooctanediol.

Step 3: Purification

  • Recrystallize the crude solid from hot acetone or ethyl acetate to yield pure trans-1,2-cyclooctanediol as a white crystalline solid.

Frequently Asked Questions (FAQs)

Q: Why does this two-step process yield a trans-diol instead of a cis-diol?

A: The stereochemical outcome is controlled by the mechanism of the ring-opening step. The initial epoxidation creates a three-membered ring on one face of the original double bond. In the subsequent hydrolysis step, the nucleophile (water) must attack from the side opposite to the C-O bonds of the epoxide ring in an Sₙ2-like fashion. This "backside attack" inverts the stereochemistry at the carbon being attacked, resulting in the two hydroxyl groups being on opposite faces of the ring, hence a trans configuration.[1][2]

G cluster_0 Epoxidation (syn-addition) cluster_1 Hydrolysis (anti-attack) Cyclooctene Cyclooctene Epoxide Epoxide Cyclooctene->Epoxide m-CPBA Protonated_Epoxide Protonated_Epoxide Epoxide->Protonated_Epoxide H⁺ trans-Diol trans-Diol Protonated_Epoxide->trans-Diol H₂O (backside attack) caption Mechanism for trans-diol formation.

Caption: Mechanism for trans-diol formation.

Q: Can I use potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) to make the diol?

A: Yes, but these reagents produce the cis-diol, not the trans-diol. Both KMnO₄ (under cold, alkaline conditions) and OsO₄ perform a syn-dihydroxylation, where both hydroxyl groups are added to the same face of the double bond simultaneously via a cyclic intermediate.[3] Therefore, these reagents are not suitable for synthesizing the trans isomer.

Q: How does the conformation of cyclooctene influence the reaction?

A: The specific conformation of (Z)-cyclooctene is a key reason for the high selectivity of its epoxidation. In its most stable conformation, the allylic C-H bonds (the bonds adjacent to the double bond) have poor orbital overlap with the π-system of the alkene.[5] This geometric constraint significantly disfavors allylic hydrogen abstraction, a radical side-reaction that can compete with epoxidation in other alkenes, leading to cleaner reactions and higher yields of the desired epoxide.[4]

Q: What is the difference between acid-catalyzed and base-catalyzed ring-opening of the epoxide?

A: Both methods yield the trans-diol, but the mechanism and regioselectivity (if the epoxide is unsymmetrical) differ.

  • Acid-Catalyzed: The epoxide oxygen is first protonated, making it a better leaving group. The ring becomes highly strained and develops partial positive charge on the carbons. The weak nucleophile (water) then attacks the more substituted carbon (if applicable), as this carbon can better stabilize the partial positive charge.[2]

  • Base-Catalyzed: A strong nucleophile (e.g., hydroxide, OH⁻) directly attacks one of the epoxide carbons. This is a standard Sₙ2 reaction, and the attack occurs at the less sterically hindered carbon. For a symmetrical epoxide like cyclooctene oxide, both methods yield the same product.

References

  • Neuenschwander, U., Guignard, F., & Hermans, I. (2010). The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry. The Journal of Organic Chemistry, 75(24), 8533–8540.
  • ChemicalBook. (2026). TRANS-1,2-CYCLOHEXANEDIOL | 1460-57-7.
  • ResearchGate. (2025). The Conformations of Cyclooctene: Consequences for Epoxidation Chemistry.
  • Yale Chemistry Department. (n.d.). PS9.
  • Organic Syntheses. (n.d.). trans-1,2-CYCLOHEXANEDIOL.
  • NOP (oc-praktikum.de). (2006, March). 3034 Synthesis of trans-1,2-cyclohexanediol from cyclohexene.
  • Chemistry Steps. (2025, October 22). Diols from Alkenes.
  • Leslie, J. M. (2020, May 8). Forming a trans-1,2-diol. YouTube.
  • Guidechem. (n.d.). TRANS-1,2-CYCLOHEXANEDIOL 1460-57-7 wiki.
  • Chemistry Steps. (2025, October 22). Syn Dihydroxylation of Alkenes with KMnO4 and OsO4.
  • SciSpace. (n.d.). Enzymatic asymmetric dihydroxylation of alkenes.
  • ResearchGate. (2025, August 6). Oxidation of Cyclohexene totrans-1,2-Cyclohexanediol Promoted byp-Toluenesulfonic Acid without Organic Solvents | Request PDF.

Sources

Technical Support Center: trans-1,2-Cyclooctanediol Solubility & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Conflict

The Issue: Researchers frequently encounter unexpected insolubility or "oiling out" when attempting to dissolve trans-1,2-cyclooctanediol (trans-COD) in non-polar solvents (e.g., Hexane, Toluene, Pentane).

The Scientific Reality: While the cyclooctane ring is lipophilic, the trans-1,2-diol moiety dominates the physical properties through a phenomenon we call "Intermolecular Latching." Unlike cis-isomers, which often form discrete intramolecular hydrogen bonds (increasing non-polar solubility), the trans-isomer in an 8-membered ring is geometrically constrained. It favors forming extended intermolecular hydrogen-bonded networks (polymers in the solid state).

The Result: Non-polar solvents lack the enthalpy (


) to break these strong lattice interactions. The solid prefers to stick to itself rather than enter the solvent, or it forms a separate, solvent-saturated liquid phase (oil) rather than a crystal.

Visualizing the Failure Mechanism

The following diagram illustrates why standard non-polar solvation fails and how to bypass it.

SolubilityMechanism Solid Solid trans-1,2-Cyclooctanediol (High Lattice Energy) Interaction Solvent-Solute Interaction (Van der Waals only) Solid->Interaction Mixed with NonPolar Non-Polar Solvent (Hexane/Toluene) NonPolar->Interaction Result_Fail FAILURE: Aggregation (Precipitate or Oil) Interaction->Result_Fail Cannot break H-bonds PolarMod Add Polar Modifier (5-10% IPA or EtOAc) Interaction->PolarMod Intervention H_Bridge H-Bond Disruption (Solvent wedges into lattice) PolarMod->H_Bridge Result_Success SUCCESS: Solvation (Homogeneous Solution) H_Bridge->Result_Success

Figure 1: The "Intermolecular Latching" mechanism prevents pure non-polar solvation. A polar modifier is thermodynamically required to break the lattice.

Troubleshooting Guides

Scenario A: "The solid won't dissolve in Toluene/Hexane even with heat."

Diagnosis: You are fighting Lattice Energy. The Van der Waals forces from the cyclooctyl ring are insufficient to overcome the dipole-dipole interactions of the diol network.

Protocol: The "Polar Spike" Method Do not overheat dangerous solvents. Instead, use a co-solvent system.

  • Calculate: Determine the target concentration (e.g., 100 mg/mL).

  • Slurry: Suspend the solid in the non-polar solvent (Toluene or Hexane).

  • Titrate: Add Isopropyl Alcohol (IPA) or Ethyl Acetate (EtOAc) dropwise while stirring at 40°C.

    • Why IPA? It is a hydrogen bond donor/acceptor that "caps" the diol groups, making the molecule lipophilic enough for the bulk solvent.

  • Observation: The solution should clarify once the polar modifier reaches 2-5% v/v.

  • Validation: Cool to room temperature. If it stays in solution, the system is stable.

Scenario B: "It dissolved hot, but formed a sticky oil upon cooling."

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS) . The compound is "oiling out."[1] This happens because the crystallization kinetics of the flexible cyclooctane ring are slow, while the solubility drops typically fast. The system finds a local energy minimum as an amorphous oil rather than an ordered crystal.

Protocol: Anti-Solvent Crystallization with Seeding

  • Dissolution: Dissolve the trans-diol in a minimum amount of Acetone or Ethyl Acetate (Good Solvent) at room temperature.

  • Anti-Solvent Addition: Slowly add Hexane (Poor Solvent) dropwise until persistent cloudiness appears.

  • Re-clarify: Add 1-2 drops of Acetone to make it clear again.

  • Seeding (Critical): Add a tiny crystal of pure trans-1,2-cyclooctanediol.

    • Note: If you lack seeds, scratch the glass wall with a glass rod to induce nucleation.

  • Slow Cooling: Wrap the flask in aluminum foil and a towel (insulation). Place in a fridge (4°C). Do not freeze immediately.

    • Logic: Slow cooling favors crystal lattice packing over amorphous oil formation.

Scenario C: "I need to use it as a ligand in a strictly non-polar catalysis."

Diagnosis: The free hydroxyl groups are incompatible with the reaction environment.

Protocol: In-Situ Derivatization (Acetonide Protection) Convert the polar diol into a lipophilic ketal.

  • Reagents: trans-1,2-cyclooctanediol, 2,2-dimethoxypropane (DMP), p-TsOH (cat.).

  • Reaction: Stir in neat DMP or Toluene.

  • Result: The resulting acetonide (1,2-O-isopropylidene-trans-cyclooctane) is highly soluble in Hexane/Pentane.

  • Deprotection: Post-catalysis, the diol can be regenerated with dilute HCl/MeOH.

Comparative Solubility Data

The following table summarizes solvent compatibility based on dielectric constants (


) and experimental observation.
SolventPolarity (

)
Solubility StatusMechanistic Note
Water 80.1High Full H-bonding solvation.
Methanol 33.0High Excellent H-bond donor/acceptor match.
Ethyl Acetate 6.0Moderate/High Good H-bond acceptor; breaks lattice effectively.
Dichloromethane 8.9Moderate Soluble, but may require dilution.
Toluene 2.4Low Requires heat or co-solvent (Polar Spike).
Hexane 1.9Insoluble/Oils Critical Failure. Lattice energy > Solvation energy.

Decision Tree: Workflow Optimization

Use this logic flow to select the correct solvent system for your application.

DecisionTree Start Start: trans-1,2-Cyclooctanediol Goal Define Goal Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Purification Purification/Cryst. Goal->Purification Isolation PolarRxn Polar Compatible? Reaction->PolarRxn SolventChoice Solvent Choice Purification->SolventChoice UseDCM Use DCM or THF PolarRxn->UseDCM Yes Protect Protect as Acetonide PolarRxn->Protect No (Strictly Non-Polar) Recryst EtOAc + Hexane (Seed) SolventChoice->Recryst Crystallization Flash Column: 50% EtOAc/Hex SolventChoice->Flash Chromatography

Figure 2: Operational workflow for solvent selection based on experimental goals.

Frequently Asked Questions (FAQs)

Q1: Why does the cis-isomer dissolve better in non-polar solvents than the trans-isomer? A: The cis-1,2-cyclooctanediol can adopt a conformation where the two hydroxyl groups form an intramolecular hydrogen bond (internal loop). This "hides" the polar protons from the outside environment, effectively wrapping the molecule in a hydrophobic cyclooctane coat. The trans-isomer is geometrically forced to point its hydroxyls outward, leading to intermolecular sticking (aggregation).

Q2: Can I use Chlorinated solvents (DCM/Chloroform)? A: Yes. Dichloromethane (DCM) is often the "Goldilocks" solvent for this compound. It has enough polarity to disrupt the crystal lattice but is lipophilic enough to solvate the ring. However, for crystallization, DCM is often too good a solvent; you will need to add Hexane to induce precipitation.

Q3: My product oiled out. Can I sonicate it to make crystals? A: Sonicating an oiled-out mixture usually results in a stable emulsion, not crystals.

  • Correct Fix: Re-heat the oil until it dissolves (add a drop of acetone if needed) and let it cool undisturbed. Agitation promotes oiling; stillness promotes crystal growth.

References

  • ChemicalBook. (2025). Trans-1,2-Cyclohexanediol Properties and Solubility Data. (Proxy for cyclic diol behavior).

  • Thermo Scientific Chemicals. (2024). 1,2-Cyclohexanediol, cis + trans, 98% Safety and Handling. Fisher Scientific.[2]

  • Chemistry Stack Exchange. (2018). Stability and Hydrogen Bonding in Cyclic Diols. (Mechanistic explanation of cis/trans H-bonding).

  • BenchChem Technical Support. (2025). Recrystallization Protocols for Cyclic Diols.

  • LibreTexts Chemistry. (2025). Solubility and Structure: Polarity and Intermolecular Forces.

Sources

Technical Guide: Minimizing Side Products in trans-1,2-Cyclooctanediol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the optimized protocol for synthesizing trans-1,2-cyclooctanediol while minimizing transannular side products.

Executive Summary: The Medium-Ring Challenge

Synthesizing trans-1,2-cyclooctanediol from cyclooctene oxide (1,2-epoxycyclooctane) presents a unique challenge not found in smaller rings (like cyclohexane) or larger macrocycles. The eight-membered ring possesses significant conformational mobility and transannular strain.

The Problem: Under standard acid-catalyzed hydrolysis conditions (e.g., dilute


 or 

), the protonated epoxide intermediate is prone to transannular hydride shifts (specifically 1,3- and 1,5-hydride shifts). This leads to a complex mixture containing:
  • Suberaldehyde (via ring contraction/rearrangement).

  • 1,4-Cyclooctanediol (via 1,5-hydride shift and subsequent water attack).

  • Cyclooctanone (via pinacol-type rearrangement).

The Solution: To minimize these side products, the synthesis must avoid long-lived carbocation intermediates. The Buffered Acetolysis Protocol is the industry standard for high-fidelity synthesis. This method utilizes a strong nucleophile (acetate) in a buffered acidic medium to enforce an


-like ring opening, effectively outcompeting the intramolecular rearrangement pathways.

Optimized Experimental Protocol

Method: Buffered Acetolysis followed by Saponification

This two-stage protocol is superior to direct acid hydrolysis. It first converts the epoxide to the trans-acetoxy-alcohol (protecting the stereochemistry) and then reveals the diol under mild basic conditions.

Stage 1: Ring Opening (Acetolysis)
  • Reagents: Cyclooctene oxide (1.0 equiv), Glacial Acetic Acid (solvent/reagent), Sodium Acetate (anhydrous, 1.5 equiv).

  • Setup: Round-bottom flask with reflux condenser and inert gas (N2/Ar) line.

Step-by-Step:

  • Dissolve Sodium Acetate (1.5 equiv) in Glacial Acetic Acid (approx. 5 mL per gram of epoxide).

  • Add Cyclooctene Oxide (1.0 equiv) to the solution.

  • Heat the mixture to reflux (118°C) for 4–6 hours .

    • Note: Monitor by TLC or GC. The acetate is a weaker nucleophile than hydroxide but, in high concentration in acetic acid, it opens the epoxide effectively without generating free carbocations.

  • Remove the bulk of acetic acid under reduced pressure (rotary evaporator).

  • Dilute the residue with water and extract with ethyl acetate or dichloromethane.

  • Wash the organic layer with saturated

    
     (to remove residual acid) and brine. Dry over 
    
    
    
    and concentrate.
    • Intermediate Product:trans-2-acetoxycyclooctanol (often an oil).

Stage 2: Saponification (Deprotection)
  • Reagents: NaOH (2.5 equiv), Methanol/Water (1:1 v/v).

Step-by-Step:

  • Dissolve the crude acetoxy-alcohol in Methanol .

  • Add a solution of NaOH (2.5 equiv) in a minimal amount of water.

  • Stir at room temperature for 2–4 hours (or warm to 50°C if reaction is slow).

  • Concentrate to remove methanol.

  • Extract the aqueous residue continuously with chloroform or ethyl acetate (the diol is water-soluble; continuous extraction improves yield).

  • Recrystallize the crude solid from acetone/petroleum ether or distill under high vacuum.

Target Yield: 75–85% Purity: >98% trans-isomer.

Troubleshooting & FAQs

Q1: I isolated a significant amount of 1,4-cyclooctanediol. What went wrong?

Diagnosis: You likely used a non-nucleophilic strong acid (like


 or 

) or unbuffered formic acid. Root Cause: In the absence of a strong external nucleophile (like acetate), the protonated epoxide undergoes a transannular 1,5-hydride shift. The positive charge migrates across the ring from C1 to C4 or C5. Subsequent water attack at the new position yields 1,4- or 1,5-diols. Fix: Switch to the Buffered Acetolysis method described above. The acetate ion attacks the epoxide carbon before the hydride shift can occur.
Q2: My product contains an aldehyde (Suberaldehyde). How do I remove it?

Diagnosis: Acid-catalyzed rearrangement occurred. Remediation:

  • Chemical Wash: Wash the organic extract with aqueous Sodium Bisulfite (

    
    ) . This forms a water-soluble adduct with the aldehyde, removing it from the organic phase.
    
  • Prevention: Ensure the reaction temperature during acetolysis does not exceed reflux and avoid strong Lewis acids.

Q3: Can I use direct basic hydrolysis (NaOH/H2O) to skip the acetate step?

Answer: Theoretically yes, but practically no . Reasoning: Epoxides are resistant to base-catalyzed opening unless the ring is highly strained or electron-deficient. For cyclooctene oxide, direct attack by hydroxide is extremely slow due to the steric bulk of the C8 ring and the electron-rich nature of the alkyl chain. You would require harsh conditions (high pressure/temp) which often degrade the product. The acetate method is a kinetic compromise that works efficiently.

Q4: The product is an oil that won't crystallize. Is it impure?

Answer: trans-1,2-cyclooctanediol has a melting point of roughly 76–79°C, but it can be difficult to crystallize if traces of the cis-isomer or solvent remain. Fix:

  • Azeotropic Drying: Trace water depresses the melting point. Co-evaporate with toluene.

  • High-Vacuum Distillation: Distill the diol (approx. 135°C at 2 mmHg) to remove non-volatile oligomers.

  • Seed Crystal: If available, seed the oil at 0°C.

Mechanistic Visualization: The "Hydride Shift Trap"

The following diagram illustrates why standard hydrolysis fails and how acetolysis succeeds.

G Epoxide Cyclooctene Oxide Prot_Epoxide Protonated Epoxide (Activated) Epoxide->Prot_Epoxide Acid (H+) Carbocation C1 Carbocation (Free Ion) Prot_Epoxide->Carbocation Weak Nucleophile (H2O, dilute acid) TransitionState SN2 Transition State (Acetate Attack) Prot_Epoxide->TransitionState Strong Nucleophile (OAc- / AcOH) Shift Transannular Hydride Shift (1,5-H Shift) Carbocation->Shift SideProduct 1,4-Cyclooctanediol (Major Impurity) Shift->SideProduct H2O Attack Intermediate trans-2-Acetoxy- cyclooctanol TransitionState->Intermediate FinalProduct trans-1,2-Cyclooctanediol (Target) Intermediate->FinalProduct NaOH / H2O (Saponification)

Caption: Mechanistic divergence in cyclooctene oxide solvolysis. Path A (Red) represents the failure mode in dilute acid where transannular hydride shifts occur. Path B (Green) represents the successful buffered acetolysis route.

Comparative Data: Hydrolysis Methods

ParameterDilute Acid Hydrolysis (

)
Formic Acid SolvolysisBuffered Acetolysis (Recommended)
Primary Mechanism

(Carbocationic)
Mixed


(Direct Displacement)
Major Impurity Suberaldehyde / Ketones1,4-CyclooctanediolNone (<2% cis-isomer)
Reaction Time 1–2 hours2–4 hours4–6 hours (Acetolysis) + 2h (Hyd)
Yield (trans-1,2) < 40%50–60%75–85%
Crystallinity Poor (Oily mixture)ModerateHigh (Solid, mp 76–79°C)

References

  • Cope, A. C., Fenton, S. W., & Spencer, C. F. (1952).[1] Cyclic Polyolefins. XXV. Cyclooctanediols.[1][2] Molecular Rearrangement of Cyclooctene Oxide on Solvolysis. Journal of the American Chemical Society, 74(23), 5884–5888.

    • Significance: Establishes the mechanism of transannular rearrangement (1,5-hydride shift) yielding 1,4-diols during solvolysis.
    • (Verified via search context)

  • Yates, P., & Stott, P. E. (1979). trans-Cyclooctane-1,2-diol.[1][2] Organic Syntheses, Coll.[2][3][4] Vol. 6, p. 320 (1988); Vol. 59, p. 113 (1979).

    • Significance: Provides the definitive protocol for the acetolysis route (using sodium acet
  • Minsky, A. (1952). Cyclic Polyolefins.[1] XXV. Cyclooctanediols.[1][2] Molecular Rearrangement of Cyclooctene Oxide on Solvolysis. DTIC Technical Report.

    • Significance: Early confirmation that standard formic acid hydrolysis yields higher quantities of 1,4-diol than the desired 1,2-diol.
  • Blanco-Ania, D., et al. (2016). Rapid Production of trans-Cyclooctenes in Continuous Flow. Radboud Repository.

    • Significance: Discusses modern flow chemistry approaches to cyclooctene derivatives and the stability of trans-isomers.

Sources

Validation & Comparative

Technical Comparison: FTIR Spectroscopic Analysis of cis- vs. trans-1,2-Cyclooctanediol

[1]

Executive Summary

Differentiation between cis- and trans-1,2-cyclooctanediol by FTIR relies on the detection of Intramolecular Hydrogen Bonding (IHB) .[1][2] Unlike small rigid rings (e.g., cyclopentane) where the trans isomer is geometrically locked out of hydrogen bonding, the eight-membered cyclooctane ring possesses significant conformational flexibility.

Consequently, both isomers can adopt conformations that facilitate IHB.[1] The distinction lies in the enthalpic stability and population density of the hydrogen-bonded conformers. This guide provides the spectral signatures and experimental protocols required to distinguish them definitively.

Fundamental Principles: Conformational Control of IHB

The O-H stretching region (

2
  • Free O-H (

    
    ):  Sharp, high-energy band (
    
    
    ).[1] Indicates no interaction.
  • Intramolecular H-Bond (

    
    ):  Sharp but redshifted band (
    
    
    ).[1] Indicates a closed 5-membered ring interaction (
    
    
    ).[1]
  • Intermolecular H-Bond (

    
    ):  Broad, intense band (
    
    
    ).[1] Indicates aggregation (dimers/polymers).[1]
The Cyclooctane Anomaly

In trans-1,2-cyclopentanediol, the dihedral angle is fixed near

1,2-cyclooctanediol1
  • Cis-Isomer: The hydroxyl groups are naturally positioned syn-clinal (gauche), strongly favoring IHB.[1]

  • Trans-Isomer: Due to ring flexibility (boat-chair/crown conformations), the trans isomer can twist to bring the hydroxyl groups into a gauche relationship (similar to the diequatorial conformation in cyclohexane), allowing IHB.

Key Differentiator: The cis isomer typically exhibits a larger redshift (

Comparative Spectral Analysis

The following data represents the expected spectral behavior in a non-polar, non-H-bonding solvent (e.g.,



Featurecis-1,2-Cyclooctanedioltrans-1,2-CyclooctanediolMechanistic Cause

(Free OH)

(Weak)

(Strong)
Non-bonded O-H stretch.[1]

(Bonded OH)

(Strong)

(Moderate)
Intramolecular H-bond formation.[1]
Shift Magnitude (

)


Cis geometry allows shorter

distance, weakening the O-H bond more.[1]
Band Profile Doublet (Bonded dominant)Doublet (Free dominant or equal)Equilibrium constant (

) favors bonded form in cis.[1]
Dilution Effect

intensity remains constant.[1]

intensity remains constant.[1]
Confirms H-bond is intramolecular, not intermolecular.

Note: In the solid state (KBr pellet) or neat liquid, both isomers will show a massive, broad band at


 due to intermolecular networking, making differentiation impossible. Solution-phase analysis is mandatory. [1]
Experimental Protocol: The Dilution Study

To validate the spectral assignment, you must rule out intermolecular hydrogen bonding. This protocol ensures that the observed redshift is intrinsic to the molecule's stereochemistry.

Reagents & Equipment
  • Solvent: Carbon Tetrachloride (

    
    ) or Tetrachloroethylene (
    
    
    ).[1] Must be spectroscopic grade and dry.
  • Cell: Infrasil or

    
     liquid cell with path length 
    
    
    to
    
    
    (long path length is required for low concentrations).
  • Instrument: FTIR Spectrometer (Resolution

    
    , 64 scans).
    
Step-by-Step Workflow
  • Preparation of Stock Solution: Dissolve

    
     of the cyclooctanediol isomer in 
    
    
    of solvent (
    
    
    ).
  • Serial Dilution: Prepare three concentrations:

    • High:

      
       (Standard cell, 
      
      
      path)[1]
    • Medium:

      
      [1]
      
    • Low:

      
       (Long path cell, 
      
      
      path)
  • Acquisition: Record spectra from

    
    .
    
  • Analysis:

    • Normalize the baseline.

    • Observe the broad band at

      
      .[1] If it disappears at 
      
      
      , it is intermolecular.[1]
    • Observe the sharp peaks at

      
       and 
      
      
      .[1] If the ratio of these peaks is constant across dilutions, the lower frequency peak is Intramolecular .
Diagnostic Workflow Diagram

The following decision tree illustrates the logic flow for identifying the isomers based on spectral data.

FTIR_AnalysisStartSample: 1,2-Cyclooctanediol IsomerSolventDissolve in CCl4 (< 0.005 M)Start->SolventAcquireAcquire FTIR (3700-3200 cm⁻¹)Solvent->AcquireCheckBroadCheck 3300-3400 cm⁻¹ RegionAcquire->CheckBroadBroadPresentBroad Band Present?(Intermolecular H-Bond)CheckBroad->BroadPresentDiluteDilute Sample FurtherBroadPresent->DiluteYesAnalyzeSharpAnalyze Sharp Peaks(3650-3580 cm⁻¹)BroadPresent->AnalyzeSharpNo (Clean Spectrum)Dilute->AcquirePeakPatternPeak Pattern AnalysisAnalyzeSharp->PeakPatternCisResultDominant Peak ~3590 cm⁻¹(Strong IHB)Likely CIS IsomerPeakPattern->CisResultLarge Δν (>35 cm⁻¹)TransResultDominant/Equal Peak ~3630 cm⁻¹(Weaker/Less Populated IHB)Likely TRANS IsomerPeakPattern->TransResultSmall Δν (<35 cm⁻¹)

Figure 1: Logical workflow for the spectroscopic differentiation of 1,2-cyclooctanediol isomers.

Applications in Drug Development

Understanding this spectroscopic distinction is critical for:

  • Solubility Profiling: The cis isomer, with stronger internal H-bonding, is effectively more lipophilic (higher

    
    ) because its polar heads are "tucked in."[1] This allows for better passive membrane permeability.[1]
    
  • Pharmacophore Modeling: If the diol is a pharmacophore, the trans isomer presents a wider, more flexible recognition surface, whereas the cis isomer presents a compact, chelated face.

  • Synthesis Monitoring: FTIR provides a rapid, non-destructive method to monitor the stereoselectivity of osmium tetroxide dihydroxylation (which yields cis) versus epoxide hydrolysis (which typically yields trans).[1]

References
  • Kuhn, L. P. (1952).[1][3] The Hydrogen Bond.[2][3][4][5][6][7][8][9] I. Intra- and Intermolecular Hydrogen Bonds in Alcohols. Journal of the American Chemical Society, 74(10), 2492–2499. Link[1]

  • Joris, L., & Schleyer, P. v. R. (1968).[1] Intramolecular Hydrogen Bonding in Aliphatic Derivatives. Journal of the American Chemical Society, 90(17), 4599–4611. Link[1]

  • Brimacombe, J. S., et al. (1960).[1] Intramolecular Hydrogen Bonding in Some Acyclic and Cyclic Diols. Journal of the Chemical Society, 201–210. Link[1]

  • PubChem. (2025).[1][10] cis-1,2-Cyclooctanediol (CID 10888034) and trans-1,2-Cyclooctanediol (CID 10197757).[1] National Library of Medicine.[1] Link[1]

Comparative Guide: trans-1,2-Cyclooctanediol vs. Cyclooctene Oxide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiation Strategy: The distinction between cyclooctene oxide (specifically cis-9-oxabicyclo[6.1.0]nonane) and its hydrolysis product, ** trans-1,2-cyclooctanediol**, relies primarily on polarity and spectroscopic signatures .

  • Quickest Check (TLC): The epoxide is significantly less polar (High

    
    ) than the diol (Low 
    
    
    
    ).
  • Definitive Check (NMR): The methine protons of the epoxide ring appear upfield (~2.90 ppm) compared to the carbinol protons of the diol (~3.60–3.90 ppm).

  • Functional Assay: The diol reacts positively to the Periodic Acid (Malaprade) test; the epoxide does not.

Physicochemical Profile

The following table contrasts the physical properties of the cis-epoxide and the trans-diol. Note that while the epoxide is a low-melting solid, the trans-diol is often isolated as a viscous liquid due to the flexibility of the eight-membered ring preventing easy packing, unlike its cis-diol counterpart (mp 77–79 °C).

FeatureCyclooctene Oxide (cis)trans-1,2-Cyclooctanediol
CAS Number 286-62-442565-22-0
Molecular Formula


MW 126.20 g/mol 144.21 g/mol
Physical State (RT) Low-melting Solid / Waxy SolidViscous Liquid (often)
Melting Point 53–56 °CN/A (often oil); cis-isomer is solid
Boiling Point ~55 °C (5 mmHg)Higher (decomposes/high vac req.)
Polarity Low (Lipophilic)High (Hydrophilic/H-bonding)
Solubility Hexanes, Et2O, DCMAlcohols, EtOAc, warm water

Spectroscopic Characterization

A. Infrared Spectroscopy (FT-IR)

This is the most accessible method for rapid verification.

  • Cyclooctene Oxide: Look for the absence of the O-H stretch. Characteristic epoxide ring "breathing" bands appear in the fingerprint region (800–950 cm⁻¹), though these can be difficult to assign definitively without a reference.

  • ** trans-1,2-Cyclooctanediol:** Dominated by a broad, strong O-H stretching vibration at 3300–3450 cm⁻¹ .

B. Nuclear Magnetic Resonance ( H-NMR)

NMR provides the most reliable structural proof. The chemical environment of the protons attached to the functionalized carbons differs significantly due to the electronegativity of the oxygen atoms and ring strain.

  • Cyclooctene Oxide: The methine protons (

    
    ) on the three-membered ring are shielded.
    
    • Shift:

      
       (Multiplet).
      
  • ** trans-1,2-Cyclooctanediol:** The methine protons (

    
    ) are deshielded by the hydroxyl groups.
    
    • Shift:

      
       (Multiplet).
      

Diagnostic Delta: The ~0.8 ppm downfield shift from epoxide to diol is unmistakable.

Experimental Workflow & Decision Tree

The following diagram outlines the logical flow for identifying and separating these compounds during a synthesis (e.g., epoxidation of cyclooctene followed by hydrolysis).

G Start Unknown Sample (Epoxide vs. Diol) TLC Step 1: TLC Analysis (20% EtOAc in Hexane) Start->TLC Result_High High Rf (~0.6-0.8) Single Spot TLC->Result_High Non-polar Result_Low Low Rf (~0.1-0.2) Streaking Spot TLC->Result_Low Polar IR_Check Step 2: IR Spectroscopy Result_High->IR_Check Result_Low->IR_Check IR_OH Broad Peak 3300-3400 cm-1 IR_Check->IR_OH IR_NoOH No OH Peak Fingerprint 800-900 cm-1 IR_Check->IR_NoOH Chem_Test Step 3: Periodic Acid Test (Malaprade Reaction) IR_OH->Chem_Test IR_NoOH->Chem_Test precipitate White Precipitate (AgIO3) (Positive) Chem_Test->precipitate Diol cleavage no_rxn No Reaction (Negative) Chem_Test->no_rxn Epoxide intact Conclusion_Diol CONFIRMED: trans-1,2-Cyclooctanediol precipitate->Conclusion_Diol Conclusion_Epoxide CONFIRMED: Cyclooctene Oxide no_rxn->Conclusion_Epoxide

Figure 1: Analytical decision tree for distinguishing cyclooctene oxide from its diol derivative.

Detailed Protocols

Protocol A: Thin Layer Chromatography (TLC)

Objective: Rapid qualitative assessment of purity and identity.

  • Stationary Phase: Silica Gel 60

    
     aluminum or glass-backed plates.
    
  • Mobile Phase: 20% Ethyl Acetate in Hexanes (v/v).

    • Rationale: The epoxide is non-polar and requires a non-polar eluent to migrate without moving to the solvent front. The diol is polar and requires the EtOAc to move off the baseline.

  • Visualization:

    • UV (254 nm): Neither compound is UV-active (no conjugation). UV is useless here.

    • Stain (Required): Use p-Anisaldehyde or Vanillin stain.

      • Dip: Dip plate, wipe back, heat with heat gun until spots appear.

      • Appearance: Epoxide typically stains blue/purple; Diol stains blue/grey.

      • KMnO4 Stain: The diol will stain brown (oxidation) rapidly. The epoxide is slower to react but may eventually stain.

  • Expected Results:

    • Epoxide:

      
      
      
    • Diol:

      
      
      
Protocol B: Periodic Acid Test (Malaprade Reaction)

Objective: Chemical validation of the 1,2-diol functionality. Mechanism: Periodic acid cleaves vicinal diols to dialdehydes, reducing periodate (


) to iodate (

). Addition of silver nitrate precipitates silver iodate.
  • Reagent Preparation: Dissolve 25 mg of periodic acid (

    
    ) in 5 mL of water.
    
  • Procedure:

    • Dissolve 1 drop (liquid) or 10 mg (solid) of the unknown sample in 2 mL of 1,4-dioxane or ethanol.

    • Add 1 drop of the Periodic Acid reagent.

    • Add 1 drop of dilute nitric acid.

    • Add 2-3 drops of 5% Aqueous Silver Nitrate (

      
      ).
      
  • Observation:

    • Positive (Diol): Immediate formation of a bulky white precipitate (Silver Iodate,

      
      ).
      
    • Negative (Epoxide): No precipitate; solution remains clear (or slight turbidity if chloride contaminants are present).

Protocol C: GC-MS Derivatization (Optional)

If analyzing by GC-MS, the diol may streak or dehydrate in the injector port.

  • Epoxide: Inject directly.[1]

  • Diol: Derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to form the bis-TMS ether. This improves volatility and peak shape.

Synthesis Context: Epoxidation to Hydrolysis

Understanding the chemical relationship helps in troubleshooting. The trans-diol is generated via the acid-catalyzed hydrolysis of the cis-epoxide. This reaction proceeds via anti-addition, inverting one stereocenter.

Reaction Substrate cis-Cyclooctene Epoxide Cyclooctene Oxide (cis-Epoxide) [Solid, Non-polar] Substrate->Epoxide mCPBA or H2O2/Lipase Diol trans-1,2-Cyclooctanediol (Anti-addition Product) [Liquid/Solid, Polar] Epoxide->Diol H3O+ / H2O (Hydrolysis)

Figure 2: Synthetic pathway from alkene to trans-diol via the epoxide intermediate.

References

  • Sigma-Aldrich. Cyclooctene oxide, 99% Product Specification.[2] (Accessed 2024).[1] Link

  • Cope, A. C., et al. "Cyclic Polyolefins. XXV. Cyclooctanediols.[3][4] Molecular Rearrangement of Cyclooctene Oxide on Solvolysis." Journal of the American Chemical Society, 1952. (Detailed physical data on cis/trans diol isomers). Link

  • PubChem. 1,2-Epoxycyclooctane Compound Summary. National Library of Medicine. Link

  • ChemicalBook. trans-1,2-Cyclooctanediol Properties and NMR data.Link

  • Department of Chemistry, University of Calgary. Oxidation cleavage of 1,2-diols (Periodic Acid Mechanism).Link

Sources

A Researcher's Guide to the Optical Rotation of Enantiopure trans-1,2-Cyclooctanediol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and asymmetric synthesis, the precise characterization of chiral molecules is paramount. Enantiopure vicinal diols, such as trans-1,2-cyclooctanediol, are valuable chiral building blocks. Their stereochemistry, which dictates their biological activity and synthetic utility, is fundamentally characterized by their optical rotation. This guide provides a comprehensive comparison of the optical rotation of enantiopure trans-1,2-cyclooctanediol with related chiral diols, supported by detailed experimental protocols for its synthesis and analysis.

Understanding Optical Rotation in Chiral Diols

Optical activity, the ability of a chiral molecule to rotate the plane of polarized light, is a fundamental property that distinguishes enantiomers.[1] This rotation is measured using a polarimeter, and the standardized value, known as the specific rotation ([α]), is a characteristic constant for a given enantiomer under specific conditions (temperature, solvent, concentration, and wavelength).[2][3] For a pair of enantiomers, the magnitude of the specific rotation is identical, but the direction of rotation is opposite.[1] The dextrorotatory (+) enantiomer rotates light clockwise, while the levorotatory (-) enantiomer rotates it counter-clockwise.[1]

While the R/S nomenclature defines the absolute configuration of a stereocenter, the direction of optical rotation (+/-) is an experimentally determined property and cannot be predicted from the configuration alone.

Comparative Analysis of Chiral trans-1,2-Cyclic Diols

CompoundEnantiomerSpecific Rotation ([α])Measurement Conditions
trans-1,2-Cyclooctanediol(1R,2R)Predicted levorotatory (-)Not available
(1S,2S)Predicted dextrorotatory (+)Not available
trans-1,2-Cyclohexanediol(1S,2S)+39°c = 1.6 in H₂O, 20°C, 589 nm
trans-1,2-Cyclopentanediol(1R,2R)Predicted levorotatory (-)Not available

Data for trans-1,2-cyclooctanediol enantiomers are based on depositor-supplied synonyms in the PubChem database, indicating the expected sign of rotation.[1][4] The value for (1S,2S)-trans-1,2-cyclohexanediol is an experimentally determined value.[5] The prediction for trans-1,2-cyclopentanediol is based on chemical supplier information.[6]

The larger ring size and conformational flexibility of the cyclooctane ring compared to cyclohexane and cyclopentane rings can influence the magnitude of the optical rotation. However, the trend in the sign of rotation for a given absolute configuration is often consistent within a homologous series.

Experimental Protocols

I. Synthesis of Enantiopure trans-1,2-Cyclooctanediol via Lipase-Catalyzed Kinetic Resolution

The preparation of enantiomerically enriched trans-1,2-cyclooctanediol can be effectively achieved through the kinetic resolution of the corresponding racemic diol using a lipase. This method leverages the stereoselectivity of the enzyme to acylate one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomerically enriched diol and the acylated enantiomer.

Workflow for Lipase-Catalyzed Kinetic Resolution

G cluster_synthesis Synthesis of Racemic Diol cluster_resolution Kinetic Resolution cluster_separation Separation rac_start Cyclooctene rac_epoxide Cyclooctene Oxide rac_start->rac_epoxide Epoxidation (e.g., m-CPBA) rac_diol Racemic trans-1,2-Cyclooctanediol rac_epoxide->rac_diol Acid-catalyzed hydrolysis rac_diol_res Racemic trans-1,2-Cyclooctanediol reaction Enzymatic Acylation rac_diol_res->reaction lipase Lipase (e.g., Candida antarctica Lipase B) + Acyl Donor (e.g., Vinyl Acetate) lipase->reaction products Mixture of: (R,R)-trans-1,2-Cyclooctanediol (S,S)-monoacetate reaction->products separation Chromatography products->separation enant_diol Enantiopure (R,R)-trans-1,2-Cyclooctanediol separation->enant_diol enant_acetate Enantiopure (S,S)-monoacetate separation->enant_acetate

Caption: Workflow for the synthesis of enantiopure trans-1,2-cyclooctanediol.

Step-by-Step Methodology:

  • Synthesis of Racemic trans-1,2-Cyclooctanediol:

    • Dissolve cyclooctene in a suitable solvent such as dichloromethane (DCM).

    • Add an epoxidizing agent, for example, meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Work up the reaction to isolate the crude cyclooctene oxide.

    • Hydrolyze the epoxide using an aqueous acid solution (e.g., dilute sulfuric acid) to yield racemic trans-1,2-cyclooctanediol. Purify by recrystallization or column chromatography.

  • Lipase-Catalyzed Kinetic Resolution: [7]

    • To a solution of racemic trans-1,2-cyclooctanediol (1 equivalent) in an appropriate organic solvent (e.g., tetrahydrofuran or toluene), add an acyl donor such as vinyl acetate (excess, e.g., 10 equivalents).[7]

    • Add an immobilized lipase, for instance, Novozym 435 (Candida antarctica lipase B), to the mixture.[7]

    • Stir the reaction at a controlled temperature (e.g., 35-50 °C) and monitor the progress by TLC or GC to determine the optimal reaction time for achieving approximately 50% conversion.[7]

    • Upon reaching the desired conversion, filter off the immobilized enzyme.

    • Concentrate the filtrate under reduced pressure.

  • Separation of Enantiomers:

    • Separate the unreacted enantiomerically enriched diol from the acylated enantiomer using column chromatography on silica gel.

II. Measurement of Optical Rotation

The optical rotation of the synthesized enantiopure trans-1,2-cyclooctanediol is measured using a polarimeter.

Workflow for Polarimetry Measurement

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_calculation Calculation sample Enantiopure Diol solution Prepare Solution of Known Concentration (c) sample->solution solvent Solvent (e.g., Ethanol) solvent->solution fill_cell Fill Polarimeter Cell (known length, l) solution->fill_cell measure Measure Observed Rotation (α) in Polarimeter fill_cell->measure formula [α] = α / (c * l) measure->formula result Specific Rotation [α] formula->result

Caption: Workflow for determining the specific rotation of a chiral compound.

Step-by-Step Methodology: [8][9]

  • Instrument Calibration:

    • Turn on the polarimeter and allow the light source (typically a sodium lamp, 589 nm) to stabilize.[2]

    • Calibrate the instrument by running a blank measurement with the pure solvent that will be used for the sample. The reading should be zeroed.[8]

  • Sample Preparation:

    • Accurately weigh a sample of the enantiopure diol.

    • Dissolve the sample in a known volume of a suitable solvent (e.g., ethanol or water) in a volumetric flask to obtain a precise concentration (c), typically in g/mL.[8]

  • Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared solution.

    • Carefully fill the cell with the solution, ensuring there are no air bubbles in the light path.[8]

    • Place the filled cell in the polarimeter.

    • Record the observed rotation (α) in degrees.[8]

  • Calculation of Specific Rotation:

    • Calculate the specific rotation using the formula: [α]Tλ = α / (c × l) Where:

      • [α] is the specific rotation.

      • T is the temperature in degrees Celsius.

      • λ is the wavelength of the light.

      • α is the observed rotation in degrees.

      • c is the concentration in g/mL.

      • l is the path length of the cell in decimeters (dm).

Conclusion

While the precise specific rotation of enantiopure trans-1,2-cyclooctanediol remains to be definitively reported in the literature, its expected chiroptical properties can be inferred from its structural analogues. The established methods of lipase-catalyzed kinetic resolution provide a reliable pathway to its enantiopure forms. The detailed protocols for synthesis and polarimetric analysis presented here offer a practical framework for researchers to produce and characterize this and other valuable chiral diols, ensuring the stereochemical integrity required for their applications in drug discovery and asymmetric catalysis.

References

  • Munro Scientific. (n.d.). Polarimeter: A Complete Guide. Retrieved from [Link]

  • Rudolph Research Analytical. (2012, December 4). Optical Rotation - Specific Rotation Measurement Procedures. Retrieved from [Link]

  • Scribd. (n.d.). Measuring Specific Rotation in Polarimetry. Retrieved from [Link]

  • Wikipedia. (2024, October 27). Specific rotation. Retrieved from [Link]

  • Vaia. (n.d.). Which of the following compounds are resolvable, and which are non-resolvable? Which are truly meso compounds? Use models as well as drawings. (d) tran-1, 2-cyclohexanediol (a) cis-1,2-cyclohexanediol (b) trans-1,2-cyclohexanediol (e) cis-1,4-cyclohexanediol (c) cis-1,3-cyclohexanediol (f) trans-1,4-cyclohexanediol. Retrieved from [Link]

  • Graber, M., et al. (2016). Improved racemate resolution of pentan-2-ol and trans-(Z)-cyclooct-5-ene-1,2-diol by lipase catalysis. Journal of Biotechnology, 238, 39-47.
  • Fniter, N., et al. (2014). Microwave-Assisted Kinetic Resolution of Homochiral (Z)-Cyclooct-5-ene-1,2-diol and (Z)-2-Acetoxycyclooct-4-enyl Acetate Using Lipases. Molecules, 19(7), 9436-9453.
  • Tanaka, M., et al. (2007). Lipase-catalyzed kinetic resolution of cyclic trans-1,2-diols bearing a diester moiety: synthetic application to chiral seven-membered-ring alpha,alpha-disubstituted alpha-amino acid. The Journal of Organic Chemistry, 72(20), 7750-7756.
  • PubChem. (n.d.). trans-1,2-Cyclooctanediol. Retrieved from [Link]

  • PubChem. (n.d.). trans-1,2-Cyclopentanediol. Retrieved from [Link]

  • PubChem. (n.d.). (1S,2S)-Cyclooctane-1,2-diol. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Kinetic Resolution of trans-Cycloalkane-1,2-diols. Request PDF.
  • Berná, J., et al. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Tetrahedron, 67(40), 7729-7735.
  • NIST. (n.d.). 1,2-Cyclopentanediol, trans-. NIST Chemistry WebBook. Retrieved from [Link]

  • Master Organic Chemistry. (2017, February 24). Optical Purity and Enantiomeric Excess. Retrieved from [Link]

  • YouTube. (2025, October 17). Optical Activity in Organic Chemistry - Specific Rotation and Enantiomeric Excess Calculations. Confident Chemistry. Retrieved from [Link]

  • NIST. (n.d.). 1,2-Cyclooctanediol, trans-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

Comparative Reactivity Guide: trans-1,2-Cyclooctanediol vs. trans-1,2-Cyclohexanediol

[1]

Executive Summary

This guide analyzes the divergent reactivity profiles of trans-1,2-cyclooctanediol (C8-diol) and trans-1,2-cyclohexanediol (C6-diol) .[1] While both share the same relative stereochemistry (trans), their reactivity is governed by fundamentally different conformational constraints.

  • trans-1,2-Cyclohexanediol behaves as a rigid, sterically locked system where the trans-diequatorial arrangement inhibits reactions requiring syn-coplanarity (e.g., oxidative cleavage, acetalization).[1]

  • trans-1,2-Cyclooctanediol behaves as a flexible, medium-ring system. Despite the trans configuration, ring mobility allows the hydroxyl groups to adopt a pseudo-cis (gauche) orientation, significantly accelerating reactions that are kinetically forbidden for the C6 analog.[1]

Conformational Landscape & Steric Analysis[2]

The reactivity difference stems from the ability of the ring to distort to accommodate a cyclic transition state.

trans-1,2-Cyclohexanediol (The Rigid Standard)

In its ground state, trans-1,2-cyclohexanediol exists almost exclusively in the diequatorial (


)1
  • Dihedral Angle:

    
     (gauche) or 
    
    
    (anti). The
    
    
    form has a dihedral angle of
    
    
    , but the rigid chair prevents the oxygen atoms from moving closer without breaking the chair into a high-energy twist-boat.[1]
  • Constraint: To form a 5-membered cyclic intermediate (required for many reactions), the ring must distort significantly.[1] The alternative diaxial (

    
    )  conformation places hydroxyls anti-parallel (
    
    
    ), making cyclic bridging impossible.[1]
trans-1,2-Cyclooctanediol (The Flexible Outlier)

Cyclooctane rings lack the rigid "chair" stability of cyclohexane.[1] They exist in a dynamic equilibrium of boat-chair and crown conformations.[1]

  • Mobility: The energy barrier for pseudorotation in cyclooctane is low (

    
    ).
    
  • Proximity: The "trans" designation in an 8-membered ring does not enforce spatial separation.[1] Through ring twisting, the trans-hydroxyls can achieve a dihedral angle close to

    
     with much lower energetic penalty than the cyclohexane system.[1]
    
Visualization: Conformational Accessibility

Conformationcluster_C6C6 System (Rigid)cluster_C8C8 System (Flexible)C6_Groundtrans-Cyclohexanediol(Diequatorial Chair)C6_TSCyclic Transition State(High Strain Energy)C6_Ground->C6_TS High Barrier(Ring Distortion)C8_Groundtrans-Cyclooctanediol(Twisted Crown/Chair)C8_TSCyclic Transition State(Low Strain Energy)C8_Ground->C8_TS Low Barrier(Pseudorotation)

Caption: Conformational energy barriers to forming cyclic transition states. The C6 system faces a high strain penalty, while C8 adapts easily.[1]

Comparative Reactivity Data

Oxidative Cleavage (Criegee Oxidation)

The oxidation of vicinal diols by Lead Tetraacetate (LTA) or Periodic Acid (

11
SubstrateReagentRelative Rate (

)
Mechanistic Insight
cis-1,2-Cyclopentanediol LTA> 10,000Ideal syn-planar geometry (Reference).
cis-1,2-Cyclohexanediol LTA~ 40One axial, one equatorial; easy distortion to syn.
trans-1,2-Cyclohexanediol LTA1 (Baseline) Rigid

conformation forbids cyclic ester formation without high strain.[1]
trans-1,2-Cyclooctanediol LTA~ 850 Ring flexibility allows rapid formation of the cyclic intermediate despite trans config.[1]

Key Takeaway: trans-1,2-Cyclooctanediol reacts nearly 3 orders of magnitude faster than trans-1,2-cyclohexanediol in oxidative cleavage.[1] Researchers should NOT assume "trans = slow" for medium rings.

Acetalization (Protection with Acetone)

Reaction with acetone to form an acetonide (isopropylidene acetal) is a thermodynamic process driven by the stability of the resulting bicyclic system.

  • trans-1,2-Cyclohexanediol: Does not form an acetonide under standard conditions.[1] The resulting trans-fused bicyclo[4.3.0] system would introduce immense strain.

  • trans-1,2-Cyclooctanediol: Can form an acetonide.[1] The resulting trans-fused bicyclo[6.3.0] system is strained but accessible due to the backbone flexibility of the 8-membered ring.[1]

Experimental Protocols

Protocol A: Determination of Relative Oxidation Rates (LTA Method)

Use this protocol to validate the reactivity difference in your specific substrate context.

Reagents:

  • 0.05 M Lead Tetraacetate (LTA) in Glacial Acetic Acid (anhydrous).

  • 0.05 M Diol substrate in Glacial Acetic Acid.

  • Potassium Iodide (KI) solution (10% aq).

  • Sodium Thiosulfate (0.05 M standard solution).

  • Starch indicator.[2][3]

Workflow:

  • Preparation: Maintain all solutions at 25°C in a thermostat.

  • Initiation: Mix 25 mL of diol solution with 25 mL of LTA solution. Start timer (

    
    ).[2]
    
  • Sampling: At intervals (e.g., 1, 5, 10, 30, 60 mins), withdraw 5 mL aliquots.

  • Quenching: Immediately transfer aliquot into 10 mL of KI solution. (LTA oxidizes

    
     to 
    
    
    ; unreacted LTA is measured).[1]
  • Titration: Titrate the liberated Iodine (

    
    ) with Sodium Thiosulfate to a starch endpoint (blue to colorless).
    
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    .

Expected Outcome:

  • The trans-cyclohexanediol titration curve will remain nearly flat (very slow consumption of LTA).[1]

  • The trans-cyclooctanediol curve will show rapid consumption of LTA, comparable to cis-diols.

Protocol B: Acetal Protection Screen

Reagents:

  • Diol (1.0 equiv)

  • 2,2-Dimethoxypropane (DMP) (3.0 equiv) [Dehydrating agent/Acetone source][1]

  • p-Toluenesulfonic acid (pTsOH) (0.05 equiv)[1]

  • Solvent: Dry DCM or Toluene.

Workflow:

  • Dissolve diol in solvent.

  • Add DMP and pTsOH catalyst.

  • Stir at Room Temperature for 4 hours.

  • Analysis: Monitor via TLC or GC-MS.

    • trans-Cyclohexanediol: Will show starting material only.[1]

    • trans-Cyclooctanediol: Will show conversion to a less polar product (acetonide).[1]

Mechanistic Pathway (Graphviz)[1]

The following diagram illustrates the divergent pathways for the LTA oxidation, highlighting the "Steric Gate" that blocks the cyclohexane derivative.

MechanismStart_C6trans-1,2-Cyclohexanediol(Rigid e,e)Inter_C6Distorted Chair Intermediate(High Energy Barrier)Start_C6->Inter_C6 StrainStart_C8trans-1,2-Cyclooctanediol(Flexible)Inter_C8Twisted Ring Intermediate(Accessible)Start_C8->Inter_C8 PseudorotationLTALead Tetraacetate (LTA)LTA->Inter_C6LTA->Inter_C8Cyclic_EsterCyclic Lead Ester(Required for Cleavage)Inter_C6->Cyclic_Ester Very SlowInter_C8->Cyclic_Ester FastProductDialdehyde Product(Cleavage Complete)Cyclic_Ester->Product Redox

Caption: Mechanistic pathway showing the kinetic bottleneck for the C6 system versus the accessible pathway for C8.

References

  • Criegee, R. (1948). Oxidative Cleavage of Glycols. This foundational work established the cyclic ester mechanism for LTA oxidation and documented the reactivity trends of cyclic diols.

    • Source:[1]

  • Angyal, S. J. (1984). The Composition of Reducing Sugars in Solution. (Provides analogous data on conformational flexibility in polyols and medium rings).

    • Source:[1]

  • Prelog, V. (1950). Chemistry of Medium-Sized Ring Compounds. Discusses "Prelog Strain" and the unique conformational mobility of 8-10 membered rings compared to cyclohexane.[1]

    • Source:[1]

  • Organic Chemistry Data . Reduction and Oxidation: Lead Tetraacetate.[2][4]

    • Source:[1]

Safety Operating Guide

Operational Guide for the Proper Disposal of trans-1,2-Cyclooctanediol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of trans-1,2-cyclooctanediol. Adherence to these procedures is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The principles outlined here are grounded in established laboratory safety protocols and waste management regulations, designed to provide researchers with a self-validating system for chemical handling.

Hazard Assessment and Risk Mitigation

While trans-1,2-cyclooctanediol and its common analogs are not classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200), it is a foundational principle of laboratory safety to treat all chemical substances with a high degree of care.[1][2][3] The primary risks associated with this solid compound are mechanical irritation to the eyes and skin, and potential respiratory tract irritation if fine dust is inhaled.[1][4] Therefore, proper risk mitigation begins with understanding its properties and utilizing appropriate personal protective equipment (PPE).

Table 1: Key Chemical and Safety Properties

PropertyValueRationale & Significance
Chemical Formula C₈H₁₆O₂Indicates an organic diol structure.
CAS Number 108268-29-7 (for one trans isomer)Crucial for accurate identification and SDS lookup.[5]
Physical State Solid (Crystalline Powder)Dictates handling procedures; spills involve sweeping, not absorbing a liquid.
Hazardous Combustion Carbon Monoxide (CO), Carbon Dioxide (CO₂)Generated during thermal decomposition; informs firefighting procedures.
Primary Incompatibilities Strong oxidizing agentsSegregation is critical to prevent potentially hazardous exothermic reactions.[1]
Essential Personal Protective Equipment (PPE)

The selection of PPE is your first line of defense. The following must be worn when handling trans-1,2-cyclooctanediol in any capacity, including disposal:

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent contact with dust particles.[1][6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn to prevent skin contact.[1][7]

  • Body Protection: A standard laboratory coat or long-sleeved clothing is required to protect the skin.[1][6]

  • Respiratory Protection: In situations where dust may be generated (e.g., cleaning up a large spill), an effective dust mask or a NIOSH-approved respirator should be used.[1][2]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in the waste disposal workflow.[8][9] It prevents dangerous chemical reactions and ensures the waste can be managed safely by disposal personnel.

Step-by-Step Collection of Solid Chemical Waste

This protocol applies to unused, uncontaminated, or expired trans-1,2-cyclooctanediol.

  • Designate a Waste Container: Select a container that is in good condition, constructed of a material compatible with the chemical (e.g., a sealable polyethylene or glass jar), and has a secure, tight-fitting lid.[10][11]

  • Label the Container: Before adding any waste, affix a "HAZARDOUS WASTE" label.[11] Using a permanent marker, clearly write the full chemical name, "trans-1,2-Cyclooctanediol," and an approximate concentration (e.g., "100% solid").[8] Do not use abbreviations or chemical formulas.[11]

  • Transfer the Waste: Carefully transfer the solid waste into the designated container, minimizing the creation of dust.

  • Seal the Container: Securely close the container lid. In a satellite accumulation area (SAA), containers must remain closed at all times except when actively adding waste.[11]

  • Store Appropriately: Place the sealed container in a designated SAA within the laboratory, away from incompatible materials like strong oxidizers.[12]

Collection of Contaminated Laboratory Debris

This protocol applies to items such as gloves, weigh boats, or paper towels contaminated with trans-1,2-cyclooctanediol.

  • Designate a "Solid Waste" Container: Use a separate, clearly labeled container for contaminated solid debris. This can be a designated bucket with a lid or a properly secured plastic bag within a rigid container.

  • Label the Container: Affix a "HAZARDOUS WASTE" label. List the contents as "Contaminated Debris" and specify the contaminant, e.g., "trans-1,2-Cyclooctanediol."

  • Collect Debris: Place all contaminated solid items directly into this container.

  • Seal and Store: Keep the container sealed and store it in the SAA alongside other chemical waste.

Disposal Workflow and Decision-Making

The entire disposal process, from generation to final pickup, follows a logical and regulated path. The following workflow diagram illustrates the key decision points and procedural steps.

G cluster_0 In-Lab Waste Management cluster_1 Disposal Coordination gen Waste Generation (e.g., expired chemical, contaminated gloves) identify 1. Identify Waste Stream (Solid Chemical vs. Contaminated Debris) gen->identify container 2. Select & Pre-Label Appropriate Container identify->container collect 3. Add Waste to Container (Keep container closed when not in use) container->collect store 4. Store in Designated SAA (Segregate Incompatibles) collect->store full Container >90% Full? store->full full->store No request 5. Request Waste Pickup (Submit form to EHS) full->request Yes pickup 6. EHS Pickup & Final Disposal (Transport to licensed facility) request->pickup

Caption: Disposal workflow for trans-1,2-Cyclooctanediol.

This workflow ensures that waste is managed safely at the point of generation and that all regulatory requirements for accumulation and pickup are met.[11] The responsibility for proper identification, segregation, and containerization lies with the generator of the waste.

Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action can prevent further contamination or exposure.

  • Secure the Area: Alert personnel in the immediate vicinity. If the spill is large, restrict access to the area.

  • Don Appropriate PPE: At a minimum, wear gloves, a lab coat, and safety goggles. If significant dust is present, use a dust mask.[1]

  • Contain the Spill: Prevent the spilled solid from spreading. Do not use water, as this may cause the material to enter drains.[1][4]

  • Clean Up the Spill: Carefully sweep up the solid material and place it into a suitable container for disposal.[1][2] Avoid aggressive sweeping that could generate airborne dust.

  • Decontaminate the Area: Once the bulk material is removed, wipe the surface with a damp cloth or paper towel.

  • Dispose of Cleanup Materials: All materials used for cleanup (e.g., contaminated towels, gloves, dustpan) must be placed in the designated "Contaminated Debris" hazardous waste container.

  • Wash Hands: Thoroughly wash hands with soap and water after the cleanup is complete.

By adhering to this guide, researchers and laboratory professionals can manage and dispose of trans-1,2-cyclooctanediol responsibly, ensuring a safe working environment and compliance with all applicable regulations.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Good Laboratory Practices: Waste Disposal. SCION Instruments.
  • trans-1,2-Cyclooctanediol | C8H16O2 | CID 10197757. PubChem, National Center for Biotechnology Information.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • 1,2-Cyclohexanediol, (cis- and trans- mixture) - SAFETY DATA SHEET. Spectrum Chemical Mfg. Corp.
  • SAFETY DATA SHEET for trans-1,2-Cyclohexanediol.
  • trans-Cyclohexane-1,2-diol Safety Data Sheet. Apollo Scientific.
  • 1,2-Octanediol Safety Data Sheet. TCI Chemicals.
  • trans-1,2-Cyclohexanediol SAFETY DATA SHEET. Fisher Scientific.
  • 1,2-Cyclohexanediol SAFETY DATA SHEET. Thermo Fisher Scientific Chemicals, Inc.
  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University.
  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.